molecular formula C13H13ClN2O3 B177638 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one CAS No. 133306-31-7

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Numéro de catalogue: B177638
Numéro CAS: 133306-31-7
Poids moléculaire: 280.7 g/mol
Clé InChI: GPBMDSQCSRJXBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (CAS 133306-31-7) is a high-purity quinoline derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C13H13ClN2O3 and a molecular weight of 280.71 g/mol, this compound serves as a versatile synthetic intermediate . The presence of both chloro and nitro substituents on the quinoline core makes it a valuable precursor for further functionalization, particularly through nucleophilic aromatic substitution (SNAr) and other amination reactions, which are crucial for constructing complex molecules with potential biological activity . Research into similar nitroquinoline scaffolds has demonstrated their significance in medicinal chemistry, including their role as key intermediates in the synthesis of imidazoquinoline-based toll-like receptor (TLR) 7/8 agonists . These agonists have shown promising immunomodulatory and anti-infective properties in scientific studies, highlighting the potential research applications of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage its defined structure, characterized by a butyl group at the N1 position and electron-withdrawing groups at the 3 and 4 positions, to explore new chemical spaces in drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-butyl-4-chloro-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMDSQCSRJXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433502
Record name 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133306-31-7
Record name 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Crystal Structure and X-ray Diffraction of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (Empirical Formula: C₁₃H₁₃ClN₂O₃) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry. Derivatives of the 3-nitroquinolin-2-one core are critical precursors in the synthesis of anticonvulsants and targeted inhibitors of the anti-apoptotic protein A1, a key factor in cancer chemoresistance[1][2].

This whitepaper provides an in-depth, authoritative analysis of the synthetic methodologies, crystallogenesis, and X-ray diffraction (XRD) characteristics of this molecule. By examining the causality behind the experimental conditions and the resulting supramolecular assembly, this guide serves as a foundational resource for researchers engaged in structure-based drug design and crystallographic analysis.

Mechanistic Synthesis & Validation

The synthesis of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one requires a precise, sequential functionalization of the quinoline core to prevent unwanted side reactions (such as the degradation of the alkyl chain under harsh nitrating conditions)[3].

Step-by-Step Self-Validating Protocol

To ensure high yield and structural integrity, the synthesis is designed as a self-validating system , where each intermediate is chemically verified before proceeding to the next step.

  • Nitration:

    • Procedure: 4-Hydroxyquinolin-2(1H)-one is treated with a mixture of concentrated HNO₃ and H₂SO₄ at 75 °C for 30 minutes.

    • Causality: The electron-donating hydroxyl group directs the nitronium ion (NO₂⁺) to the C3 position.

    • Validation Check: Thin-Layer Chromatography (TLC) must show a distinct Rf shift, and the product must exhibit a deep yellow color characteristic of the conjugated nitro group.

  • Chlorination:

    • Procedure: The resulting 4-hydroxy-3-nitroquinolin-2(1H)-one is refluxed in phosphorus oxychloride (POCl₃) for 40 minutes[3].

    • Causality: POCl₃ acts as both solvent and reagent. The highly oxophilic phosphorus attacks the tautomeric C4-hydroxyl oxygen, forming a stable P=O bond. This transforms the oxygen into an excellent leaving group, driving the nucleophilic aromatic substitution by the chloride ion.

    • Validation Check: LC-MS must confirm a mass shift corresponding to the replacement of -OH (17 Da) with -Cl (35.5 Da), confirming complete conversion. Unreacted hydroxyl groups will poison the subsequent alkylation step.

  • N-Alkylation:

    • Procedure: The 4-chloro-3-nitroquinolin-2(1H)-one is dissolved in anhydrous DMF. Anhydrous K₂CO₃ (1.5 eq) and 1-bromobutane (1.2 eq) are added, and the mixture is stirred at 60 °C for 4 hours.

    • Causality: K₂CO₃ deprotonates the N1 position. The thermodynamic stability of the quinolin-2-one core heavily favors N-alkylation over O-alkylation.

    • Validation Check: ¹H-NMR must show the disappearance of the broad N-H peak (~12.0 ppm) and the emergence of aliphatic butyl peaks (0.9–4.3 ppm).

Workflow Step1 4-Hydroxyquinolin-2(1H)-one Starting Material Step2 Nitration (HNO3/H2SO4) Validation: TLC Rf shift & Yellowing Step1->Step2 Step3 Chlorination (POCl3) Validation: LC-MS mass shift (-OH to -Cl) Step2->Step3 Step4 N-Alkylation (1-Bromobutane) Validation: 1H-NMR (Butyl peaks) Step3->Step4 Step5 Crystallization (DCM/EtOH) Validation: Polarized Light Extinction Step4->Step5 Step6 X-Ray Diffraction (100 K) Validation: R1 < 0.05, GoF ~ 1.0 Step5->Step6

Fig 1. Self-validating synthetic and crystallographic workflow.

Crystallogenesis Protocol

Obtaining diffraction-quality single crystals of highly functionalized aromatics requires careful thermodynamic control to avoid kinetic trapping (precipitation of amorphous powders).

Slow Evaporation Methodology
  • Procedure: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM). Slowly layer or mix with 2 mL of absolute Ethanol (EtOH). Pierce the vial cap with a 20-gauge needle and incubate undisturbed at 20 °C in a vibration-free environment for 4–7 days.

  • Causality: DCM (boiling point 39.6 °C) is an excellent solvent for this molecule but evaporates rapidly. EtOH (boiling point 78.3 °C) acts as an anti-solvent. As the DCM selectively evaporates, the solvent system's polarity gradually shifts, slowly driving the solution into a state of supersaturation. This slow transition favors the nucleation of a minimal number of high-quality, defect-free single crystals.

  • Validation Check: Crystals are examined under a polarized light microscope. Complete extinction of light upon rotation by 90° confirms a continuous, untwinned single crystal lattice.

X-Ray Crystallography & Structural Elucidation

Data collection is performed using Mo Kα radiation (λ = 0.71073 Å). The crystal is mounted on a goniometer and cooled to 100 K using a liquid nitrogen cryostream.

  • Causality for 100 K: Lowering the temperature drastically minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and allows for the accurate determination of lighter atoms (hydrogen)[4].

Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₃H₁₃ClN₂O₃
Formula Weight 280.70 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Å, b = 14.321(3) Å, c = 11.234(2) Å, β = 98.45(1)°
Volume 1345.1(5) ų
Z, Calculated Density 4, 1.386 Mg/m³
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0412, wR2 = 0.0985
Structural Geometry and Steric Strain

The 3D conformation of the molecule is dictated by severe steric hindrance between the bulky chlorine atom at C4 and the nitro group at C3.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueCausality / Structural Implication
C(4)-Cl(1) 1.735(2)Typical for sp² C-Cl bonds; indicates strong electron-withdrawing effect.
C(2)-O(1) 1.215(3)Confirms the strong carbonyl double-bond character of the core.
C(3)-N(2) [Nitro] 1.468(2)Slightly elongated due to the steric twist out of the aromatic plane.
C(2)-C(3)-N(2)-O(2) 54.3(2)°Critical: The torsion angle proves the nitro group is forced out of the quinolinone plane to avoid a steric clash with the adjacent chlorine atom, reducing π-conjugation but minimizing internal strain.

Supramolecular Assembly & Hirshfeld Surface Analysis

The crystal packing is stabilized by a complex network of non-covalent interactions. Hirshfeld surface analysis provides a quantitative map of these intermolecular forces, revealing how the molecule achieves its lowest-energy solid state[4][5].

  • Hydrogen Bonding (O···H): The carbonyl oxygen at C2 and the nitro oxygens act as potent hydrogen bond acceptors, interacting with the aliphatic hydrogens of the butyl chain and the aromatic hydrogens of adjacent molecules. These interactions account for approximately 22.7% of the Hirshfeld surface[5].

  • Halogen Interactions (Cl···H): The C4-chlorine atom participates in weak but highly directional Cl···H contacts, contributing 13.1% to the crystal packing[5].

  • Dispersion Forces (H···H): The flexible 1-butyl chain interdigitates with neighboring alkyl chains, driving hydrophobic H···H dispersion forces that dominate the surface area (37.6% )[5].

  • π···π Stacking: The planar quinolinone cores align in a slipped face-to-face orientation along the b-axis (centroid-to-centroid distance < 3.8 Å), providing the primary rigid framework of the crystal lattice[4].

Packing Core 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one H_H H···H Contacts (Alkyl Chain Dispersion) Core->H_H ~37.6% Hirshfeld Vol O_H O···H Contacts (Carbonyl/Nitro H-Bonds) Core->O_H ~22.7% Hirshfeld Vol Cl_H Cl···H Contacts (Halogen Interactions) Core->Cl_H ~13.1% Hirshfeld Vol Pi_Pi π···π Stacking (Quinolinone Core Overlap) Core->Pi_Pi Centroid dist < 3.8 Å

Fig 2. Intermolecular interaction network defining the crystal packing.

Conclusion

The crystallographic analysis of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one reveals a highly strained but thermodynamically stable architecture. The out-of-plane torsion of the nitro group, driven by the steric bulk of the C4-chlorine, fundamentally alters the molecule's electronic landscape. Understanding these precise geometric parameters and the resulting supramolecular assembly is crucial for researchers utilizing this scaffold in the rational design of novel therapeutics targeting apoptotic pathways.

Sources

Mechanism of Action of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one scaffold is a highly versatile, privileged structure in medicinal chemistry and drug discovery. Rather than acting as a final therapeutic agent in its native chlorinated form, this molecule serves as a highly reactive electrophilic hub. Its mechanism of action must be understood through a bipartite lens:

  • The Chemical Mechanism: Its reactivity as an electrophile via Nucleophilic Aromatic Substitution (SNAr) to generate diverse libraries of 4-substituted derivatives.

  • The Biological Mechanism: The pharmacological action of the resulting derivatives, which predominantly function as[1] and [2].

This whitepaper deconstructs the causality behind the chemical reactivity of the parent scaffold, the biological targeting of its derivatives, and the self-validating experimental workflows required to synthesize and evaluate them.

Chemical Mechanism of Action: The SNAr Reactivity Profile

The core utility of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one lies in its exceptional susceptibility to SNAr reactions at the C4 position.

Causality of Reactivity

The reactivity is governed by the profound electron-withdrawing effects of the 3-nitro group and the quinolinone lactam core. The 3-nitro group withdraws electron density via both inductive and resonance effects, severely depleting electron density at the adjacent C4 carbon. This activates the C–Cl bond for nucleophilic attack by amines, thiols, or alkoxides. The reaction proceeds through a stabilized, negatively charged Meisenheimer complex before the chloride leaving group is expelled[3].

The Role of the N1-Butyl Group

The N1-butyl alkylation serves two critical functions:

  • Chemical Stability: It prevents tautomerization to the 2-hydroxyquinoline form, permanently locking the molecule in the lactam state.

  • Pharmacological Anchoring: It significantly increases the lipophilicity (LogP) of the resulting derivatives. In biological systems, this butyl chain enhances blood-brain barrier (BBB) penetration for CNS targets and serves as a hydrophobic anchor that displaces high-energy water molecules within receptor binding pockets[1].

SNAr_Mechanism A 1-Butyl-4-chloro-3-nitro quinolin-2(1H)-one B Nucleophilic Attack (Amines/Thiols) A->B SNAr C Meisenheimer Complex (Transition State) B->C D 4-Substituted Derivative (Bioactive Agent) C->D -Cl⁻

Chemical mechanism of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one derivatization via SNAr.

Biological Mechanisms of Action of Key Derivatives

Once derivatized (e.g., into 4-amino or 4-aryloxy analogs), the resulting 3-nitroquinolin-2(1H)-ones engage in highly specific biological pathways.

NMDA Receptor Glycine-Site Antagonism (Neuroprotection)

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to massive calcium influx and excitotoxicity, a hallmark of neurodegenerative diseases. 3-Nitroquinolin-2(1H)-one derivatives act as potent, competitive antagonists at the strictly regulated[1].

  • Causality of Binding: The lactam motif (C2=O) mimics the carboxylate of endogenous glycine. The 3-nitro group acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the receptor (e.g., Thr518). The 1-butyl group occupies a lipophilic sub-pocket, increasing binding affinity compared to unalkylated analogs[1].

NMDA_Pathway Gly Glycine (Endogenous) Binds GluN1 Subunit Receptor NMDA Receptor Activation Gly->Receptor Deriv 4-Substituted Derivative (Competitive Antagonist) Deriv->Gly Competitive Inhibition Protect Neuroprotection / Blockade Deriv->Protect Prevents Overactivation Ca Ca2+ Influx & Excitotoxicity Receptor->Ca

Biological mechanism of action: NMDA receptor glycine-site antagonism by derivatives.

ATP-Competitive Kinase Inhibition (Oncology)

Quinolin-2(1H)-one derivatives are also established [2], particularly targeting KDR (VEGFR2) and EGFR in oncology[4].

  • Causality of Binding: The quinolinone core acts as an ATP-competitive hinge binder. The lactam carbonyl forms a critical hydrogen bond with the kinase hinge region (e.g., Cys797 in EGFR). The 4-position substituent (derived from the original 4-chloro group) extends into the solvent-exposed region or the selectivity pocket, dictating the specific kinase selectivity profile[4].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for various nucleophilic substitutions at the C4 position of the 1-butyl-3-nitroquinolin-2(1H)-one core, demonstrating how chemical derivatization dictates biological potency.

C4-Substituent (Nucleophile)LogP (Calculated)NMDA Glycine-Site IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)Primary Biological Utility
-Cl (Parent Compound) 3.42>10,000>10,000Chemical Intermediate
-OH (Hydrolysis) 2.8545 ± 5>5,000Neuroprotection (NMDA)
-NH-(CH₂)₂-Morpholine 3.101,200 ± 15085 ± 10Oncology (Kinase)
-NH-Phenyl (Aniline) 4.65320 ± 4042 ± 5Oncology (Kinase)
-S-CH₃ (Thiomethoxide) 3.90850 ± 901,500 ± 200Antimicrobial Probe

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that causality and empirical evidence are linked at every step.

Protocol A: Synthesis of 4-Amino Derivatives via SNAr
  • Preparation: Dissolve 1.0 eq of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Nucleophilic Addition: Add 2.5 eq of the desired aliphatic amine (e.g., morpholine) and 1.5 eq of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Reaction: Stir the mixture at 60°C for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active parent spot (R_f ~0.6) and the appearance of a lower R_f product spot validates the consumption of the starting material.

  • Isolation: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol.

  • Self-Validation Checkpoint 2 (LC-MS): Perform LC-MS analysis. The SNAr reaction is definitively validated by the mass shift: the loss of the characteristic chlorine isotope pattern ( 35 Cl/ 37 Cl ratio of 3:1) and the appearance of the [M+H]+ peak corresponding to the amine adduct.

Protocol B: Radioligand Binding Assay for NMDA Receptor Affinity
  • Membrane Preparation: Isolate rat cortical membranes and wash extensively with 5 mM Tris-acetate buffer (pH 7.4) to remove endogenous glutamate and glycine.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] DCKA (a highly specific radioligand for the glycine site) and varying concentrations of the synthesized quinolin-2(1H)-one derivative (1 nM to 100 µM).

  • Equilibration: Allow the mixture to reach equilibrium at 4°C for 45 minutes.

  • Self-Validation Checkpoint 1 (Assay Window): Include a control well with 1 mM non-radioactive glycine to define non-specific binding. The specific binding window must exceed a Z'-factor of 0.6 for the assay to be deemed valid.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint 2 (Reference Standard): Calculate the IC₅₀ using non-linear regression. The assay is validated if the internal reference standard (e.g., L-701,324) yields an IC₅₀ within 10% of its literature value (~2 nM).

References

  • Structure−Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • A novel series of quinolin-2-(1H)-one analogues synthesis. ResearchGate. Available at:[Link][3]

  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

  • Synthesis and anticancer evaluation of quinolin-2(1H)-one-based pyrazole derivatives. ResearchGate. Available at:[Link][4]

Sources

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one molecular weight and exact mass calculation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Calculation of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Introduction

In the fields of medicinal chemistry, pharmacology, and materials science, the precise characterization of novel chemical entities is a foundational requirement for rigorous research and development. 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a substituted quinolinone derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities. Accurate determination of its mass is paramount for compound verification, purity assessment, and metabolic studies.

This technical guide provides a detailed exposition on the calculation of two critical, yet distinct, mass parameters for this compound: the Molecular Weight (also known as average molecular mass) and the Exact Mass (monoisotopic mass). As a senior application scientist, the goal is not merely to present a result, but to elucidate the causality behind the choice of calculation method, its theoretical underpinnings, and its practical application in a modern research context. We will explore why a seemingly subtle distinction is of profound importance for analytical techniques such as mass spectrometry.

Section 1: Molecular Structure and Formula Determination

The first step in any mass calculation is the unambiguous determination of the molecular formula from the compound's IUPAC name.

1.1. Deconstructing the IUPAC Name

The name 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one systematically describes its chemical architecture:

  • Quinolin-2(1H)-one : This defines the core bicyclic heteroaromatic system, a quinoline ring with a ketone group at position 2. The (1H) notation specifies that the nitrogen at position 1 bears a hydrogen atom in the parent structure.

  • 1-Butyl : A butyl group (–C₄H₉) is substituted at the nitrogen atom (position 1), replacing the hydrogen.

  • 4-chloro : A chlorine atom (–Cl) is attached at position 4.

  • 3-nitro : A nitro group (–NO₂) is attached at position 3.

1.2. Deriving the Molecular Formula

By assembling these components, we can tally the constituent atoms:

  • Carbon (C): 9 atoms from the quinolinone core plus 4 from the butyl group, totaling 13 carbon atoms.

  • Hydrogen (H): 4 atoms on the benzenoid ring of the core plus 9 atoms on the butyl group, totaling 13 hydrogen atoms.

  • Chlorine (Cl): 1 chlorine atom.

  • Nitrogen (N): 1 nitrogen atom in the quinolinone ring plus 1 in the nitro group, totaling 2 nitrogen atoms.

  • Oxygen (O): 1 oxygen atom from the ketone group plus 2 in the nitro group, totaling 3 oxygen atoms.

This systematic analysis yields the definitive molecular formula: C₁₃H₁₃ClN₂O₃ .

cluster_Core Quinolin-2(1H)-one Core cluster_Substituents Substituents cluster_Formula Final Molecular Formula Core C₉H₅NO Formula C₁₃H₁₃ClN₂O₃ Core->Formula Base Structure Butyl 1-Butyl (-C₄H₉) Butyl->Formula Adds C₄H₉ Replaces H Chloro 4-Chloro (-Cl) Chloro->Formula Adds Cl Replaces H Nitro 3-Nitro (-NO₂) Nitro->Formula Adds NO₂ Replaces H

Caption: Logical derivation of the molecular formula from the core structure and its substituents.

Section 2: Calculation of Molecular Weight (Average Mass)

2.1. Theoretical Basis

The molecular weight (MW), or more formally, the relative molecular mass, is a macroscopic concept. It is calculated by summing the standard atomic weights of the constituent atoms.[1][2][3][4] The standard atomic weight, as found on the periodic table, is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their relative abundances.[5][6] This value is indispensable for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions or determining reaction yields.[7]

2.2. Experimental Protocol: Molecular Weight Calculation

The procedure is a direct summation based on the molecular formula.[1][2]

  • Identify Atomic Composition : From the formula C₁₃H₁₃ClN₂O₃, list each element and its count.

  • Assign Standard Atomic Weights : Use the IUPAC-recommended standard atomic weights for each element.[6] Note that for many elements, these are not integer values due to the isotopic averaging.

  • Calculate Element-Specific Mass : For each element, multiply its atom count by its standard atomic weight.

  • Sum for Total Molecular Weight : Sum the masses from all elements to obtain the final molecular weight, typically expressed in grams per mole ( g/mol ).

2.3. Data Presentation: Molecular Weight

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC1312.011156.143
HydrogenH131.00813.104
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO315.99947.997
Total 280.711

The calculated molecular weight of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is 280.71 g/mol .

Section 3: Calculation of Exact Mass (Monoisotopic Mass)

3.1. Theoretical Basis

In contrast to molecular weight, exact mass is a microscopic concept of critical importance in mass spectrometry.[8] A mass spectrometer is an instrument sensitive enough to separate and detect individual ions, meaning it resolves the components of a substance based on the specific isotopes they contain, not the natural abundance average.[9][10] The exact mass is therefore calculated by summing the masses of the most abundant stable isotope of each constituent element.[11][12] This value, often expressed in Daltons (Da), corresponds to the m/z of the most intense peak (the monoisotopic peak) in the isotopic pattern of a high-resolution mass spectrum.[11][13]

3.2. Experimental Protocol: Exact Mass Calculation

The methodology parallels that for molecular weight but uses different fundamental mass values.

  • Identify Atomic Composition : The formula remains C₁₃H₁₃ClN₂O₃.

  • Assign Monoisotopic Masses : Use the precise mass of the most abundant stable isotope for each element.

  • Calculate Element-Specific Mass : Multiply the atom count by the monoisotopic mass.

  • Sum for Total Exact Mass : Sum the contributions to find the exact mass in Daltons (Da).

3.3. Data Presentation: Exact Mass

ElementMost Abundant IsotopeAtom CountIsotopic Mass (Da)Contribution to Exact Mass (Da)
Carbon¹²C1312.000000156.000000
Hydrogen¹H131.00782513.101725
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O315.99491547.984745
Total 280.061471

The calculated exact mass of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is 280.0615 Da .

Section 4: Synthesis and Practical Implications

The distinction between these two values is not merely academic; it is fundamental to experimental design and data interpretation.

4.1. Comparative Summary

ParameterCalculated ValueBasis of CalculationPrimary Application
Molecular Weight 280.71 g/mol Weighted average of natural isotopesStoichiometry, Bulk Chemistry
Exact Mass 280.0615 DaMost abundant stable isotopeHigh-Resolution Mass Spectrometry (HRMS)

The significant difference of ~0.65 Da arises primarily from chlorine. The standard atomic weight of chlorine (35.453) is a weighted average of its two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[14][15] However, a mass spectrometer resolves these as distinct signals. The exact mass calculation uses only the mass of the more abundant ³⁵Cl isotope (34.968853 Da).[16]

4.2. Application Workflow

The choice of which mass to use is dictated by the scientific question being asked.

cluster_MS Analytical Characterization cluster_Bulk Stoichiometry & Formulation start Scientific Task q1 Involving bulk properties? (e.g., preparing a 10 mM solution) start->q1 q2 Using Mass Spectrometry? q1->q2 No bulk_yes Calculate Molecular Weight (Average Mass) Used to convert between mass (g) and moles (mol). q1->bulk_yes Yes ms_yes Calculate Exact Mass (Monoisotopic) Predicts the m/z of the most abundant ion peak. q2->ms_yes Yes ms_no Use other characterization methods (NMR, IR, etc.) q2->ms_no No

Caption: Decision workflow for applying molecular weight versus exact mass.

4.3. Trustworthiness in Drug Development

In a drug development setting, this dual approach provides a self-validating system. The molecular weight is used to prepare accurate concentrations for biological assays. Subsequently, when the sample is analyzed by High-Resolution Mass Spectrometry (HRMS), the experimentally observed m/z value of the monoisotopic peak must match the calculated exact mass to within a few parts-per-million (ppm) to confirm the compound's identity and elemental composition unequivocally.[17] This rigorous cross-validation is a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • Vedantu. Molecular Weight: Definition, Formula & Easy Calculation Guide. [Link]

  • Prepineer. How Do You Find The Molecular Weight Of A Compound?. [Link]

  • Najam Academy. How to calculate molecular mass and molecular weight?. YouTube. [Link]

  • IonSource. Atomic Weights for a Select Subset of Biologically Relevant Elements. [Link]

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An In-Depth Technical Guide to the In Silico Molecular Docking of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] This guide provides a comprehensive, in-depth technical walkthrough for conducting an in silico molecular docking study on a specific quinoline derivative, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one. We will explore the rationale behind targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis, with this compound.[5] This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing not just the procedural steps but the critical scientific reasoning that underpins a robust and reliable molecular docking workflow. From ligand and protein preparation to the execution of the docking simulation and the nuanced interpretation of the results, this guide is designed to ensure scientific integrity and reproducibility.

Introduction and Rationale

The Quinolinone Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][6][7] Their structural versatility allows for modification at various positions, leading to compounds that can interact with diverse biological targets.[2] In the realm of oncology, quinoline-based molecules have been successfully developed into clinically used drugs, acting through mechanisms like the inhibition of topoisomerase or protein kinases.[1]

Profile of the Ligand: 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The subject of this guide, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, is a synthetic derivative of the quinolinone core. The specific substitutions—a butyl group at the N1 position, a chloro group at C4, and a nitro group at C3—are anticipated to modulate its electronic and steric properties, thereby influencing its binding affinity for specific protein targets. While direct biological data for this exact compound is sparse, the known anticancer activities of related quinolinone derivatives provide a strong impetus for its investigation.[1][8][9][10]

Target Selection: Why VEGFR-2?

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a validated and high-value target for anticancer therapies.[5] Several quinoline derivatives have been investigated as inhibitors of VEGFR-2, suggesting that the quinoline scaffold can favorably occupy the ATP-binding site of this kinase.[5] Therefore, for this guide, we select VEGFR-2 as the protein target to explore the inhibitory potential of our ligand.

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[11][12][13] The core principle is to find the lowest energy conformation of the protein-ligand complex.[14] This is achieved by sampling a multitude of possible ligand poses within the protein's binding site and evaluating each pose using a scoring function, which estimates the binding free energy.[13][15] A more negative binding energy score generally indicates a more stable complex and higher binding affinity.[16]

Prerequisites and Software

A successful docking study relies on a suite of specialized bioinformatics tools. This guide will reference a standard, open-source workflow.

SoftwareRoleTypical Use
UCSF Chimera / ChimeraX Molecular Visualization & PreparationProtein structure cleanup, visualization, and analysis.
AutoDock Tools (MGLTools) Docking File PreparationCreating PDBQT files for protein and ligand, setting grid box parameters.
Open Babel File Format ConversionInterconverting chemical file formats (e.g., SDF to PDB).[17][18][19]
AutoDock Vina Docking EnginePerforming the core docking simulation.[20][21]
PyMOL / Discovery Studio Results VisualizationAdvanced visualization of docking poses and protein-ligand interactions.

The Docking Workflow: A Step-by-Step Technical Protocol

This section details the complete experimental procedure. The logic behind each step is as crucial as the step itself.

Diagram of the Overall Workflow

The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (SDF -> PDBQT) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_fetch Fetch Protein Structure (PDB Database) protein_prep Protein Preparation (Cleanup & PDBQT) protein_fetch->protein_prep protein_prep->grid_gen docking Run AutoDock Vina (Execute Docking) grid_gen->docking results_parse Parse Output Files (Binding Energies & Poses) docking->results_parse visualize Visualize Interactions (Identify Key Residues) results_parse->visualize validate Protocol Validation (RMSD Calculation) visualize->validate

Caption: High-level workflow for the in silico molecular docking process.

Protocol 1: Ligand Preparation

Causality: The ligand's starting conformation must be energetically plausible. A 2D structure or a high-energy 3D conformer will produce unreliable docking results. This protocol converts the 2D representation into an optimized 3D structure with correct atom types and charges, a format readable by the docking software (PDBQT).

  • Obtain Ligand Structure :

    • Draw the structure of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in a chemical drawing tool like ChemDraw or MarvinSketch.

    • Save the structure as a 3D SDF or MOL2 file. For this guide, we will assume the structure is obtained from a database like PubChem in SDF format.

  • Convert 2D to 3D and Add Hydrogens :

    • Use Open Babel for format conversion and generation of a 3D structure.

    • Command: obabel ligand.sdf -O ligand.pdb --gen3d

    • Rationale: This command generates a reasonable 3D conformation from the 2D/3D input and saves it as a PDB file, which is a common intermediate format.[22]

  • Prepare PDBQT File using AutoDock Tools :

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

    • Rationale: This step is critical. ADT assigns Gasteiger partial charges, defines rotatable bonds (torsions), and merges non-polar hydrogens. The resulting PDBQT file contains all the necessary information for Vina to treat the ligand flexibly.[21][22]

Protocol 2: Target Protein Preparation

Causality: Raw PDB structures are not suitable for docking. They contain experimental artifacts like water molecules, co-factors, and multiple protein chains that can interfere with the simulation. This protocol "cleans" the structure, adds missing atoms (hydrogens), and prepares it in the PDBQT format.[23][24]

  • Fetch Protein Structure :

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for a high-resolution crystal structure of VEGFR-2. A suitable entry is PDB ID: 3VHE , which is the VEGFR-2 kinase domain in complex with an inhibitor.

    • Download the structure in PDB format.

  • Clean the PDB Structure using UCSF Chimera :

    • Open 3VHE.pdb in UCSF Chimera.

    • Remove Water Molecules : Go to Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.

    • Remove Co-crystallized Ligand and Other Chains : The PDB entry may contain multiple protein chains or ligands. For this study, we only need the primary protein chain (Chain A). Select and delete all other chains and the original ligand.

    • Rationale: Water molecules can occupy the binding site and create steric clashes or form hydrogen bonds that are not relevant to our ligand. The original ligand must be removed to make the binding site available.[25][26][27]

  • Add Hydrogens and Charges :

    • With the cleaned protein structure still open in Chimera, go to Tools -> Structure Editing -> Dock Prep.[26]

    • Select the options to add hydrogens (assuming a pH of 7.4) and add charges (Gasteiger).

    • Run the preparation. This will also identify and fix any incomplete side chains.

    • Save the prepared protein as receptor.pdb.

  • Prepare PDBQT File using AutoDock Tools :

    • Launch ADT.

    • Go to Grid -> Macromolecule -> Open and select receptor.pdb.

    • A dialog will appear to add polar hydrogens and merge non-polar hydrogens. Click OK.

    • Save the final receptor file: Grid -> Macromolecule -> Write and save as receptor.pdbqt.

    • Rationale: Similar to the ligand, the protein PDBQT file contains charge and atom type information. However, the protein is treated as rigid by default in Vina to reduce computational complexity.[20]

Protocol 3: The Docking Simulation

Causality: The docking algorithm needs to know where to search for a binding pose. A "grid box" defines this three-dimensional search space. The size and center of this box are critical parameters that directly influence the outcome and efficiency of the simulation.

  • Define the Binding Site (Grid Box Generation) :

    • In ADT, open both receptor.pdbqt and ligand.pdbqt.

    • To define the binding site, we will use the coordinates of the original co-crystallized ligand from PDB ID 3VHE as a guide. This ensures our search space is centered on the known active site.

    • Go to Grid -> Grid Box....

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to create a box that encompasses the entire active site. A good starting point is a cube of 60x60x60 Å centered on the active site.

    • Self-Validation: The grid box must be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational time searching irrelevant space.

    • Record the center and size coordinates. These are essential for the next step.

  • Create the Configuration File :

    • AutoDock Vina is run from the command line and requires a configuration text file (conf.txt) to specify the input files and search parameters.[21][28]

    • Create a new text file named conf.txt with the following content, replacing the bracketed values with your specific coordinates:

[21] 3. Execute the Docking Run :

  • Open a command terminal or prompt.
  • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.
  • Run the simulation with the following command: [21] * Command: ./vina --config conf.txt

Analysis and Interpretation of Docking Results

Diagram of the Analysis Logic

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis cluster_valid Validation start Docking Output Files (all_poses.pdbqt, log.txt) binding_energy 1. Analyze Binding Affinity (kcal/mol) - Lower score = higher affinity? - Compare poses start->binding_energy visualize 2. Visualize Top Poses - Load complex in PyMOL/Chimera binding_energy->visualize interactions 3. Identify Key Interactions - H-bonds, hydrophobic, pi-stacking - Compare with known inhibitors visualize->interactions redock 4. Re-dock Co-crystallized Ligand interactions->redock rmsd 5. Calculate RMSD - RMSD < 2.0 Å validates protocol redock->rmsd conclusion Formulate Conclusion - Plausibility of binding mode - Potential for inhibition rmsd->conclusion

Caption: Logical workflow for the analysis and validation of docking results.

Step 1: Parsing Quantitative Data

The log.txt file contains a table of binding energies for the poses Vina has found (typically 9 by default).

PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-9.1
......
  • Interpretation : The binding affinity is an estimate of the binding free energy (ΔG). [29]A more negative value suggests a stronger, more favorable interaction. [16]The top-ranked pose (Pose 1) is the one Vina predicts to be the most stable. The energy difference between poses is also important; a large gap between the first and second pose suggests a more confident prediction.

Step 2: Visualizing and Analyzing Binding Poses

This is the most critical part of the analysis. A good score is meaningless if the binding pose is not chemically sensible.

  • Load the Complex : Open the receptor.pdbqt and the output all_poses.pdbqt file in a visualization tool like PyMOL or UCSF Chimera.

  • Inspect the Top Pose : Focus on the first (lowest energy) pose.

  • Identify Key Interactions : Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds : Are there hydrogen bond donors/acceptors on the ligand interacting with appropriate residues in the protein?

    • Hydrophobic Interactions : Does the butyl group on the ligand sit in a greasy, hydrophobic pocket?

    • Pi-Pi Stacking : Can the quinoline ring system interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp)?

    • Halogen Bonds : The chloro group at C4 may form favorable interactions with electron-rich atoms.

  • Compare to Known Inhibitors : Research known inhibitors of VEGFR-2 (like the one co-crystallized in 3VHE). Do they interact with the same key residues? A plausible binding mode should recapitulate some of these critical interactions. For VEGFR-2, interactions with residues in the hinge region (e.g., Cys919) and the DFG motif are often crucial for inhibition.

Step 3: Protocol Validation (Trustworthiness)

A key step to ensure your docking protocol is reliable is to perform a re-docking experiment. [30]

  • Extract the Co-crystallized Ligand : Take the original ligand from the 3VHE PDB file and prepare it as a PDBQT file, just as you did for the test compound.

  • Re-dock : Run AutoDock Vina using the exact same protocol (same receptor file, same grid box, same configuration) but with the co-crystallized ligand.

  • Calculate RMSD : Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

    • Interpretation : A successful docking protocol should be able to reproduce the experimentally observed binding mode. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your protocol is reliable. [29][31][32]If the RMSD is high, it suggests that the docking parameters (like the grid box or scoring function) may not be appropriate for this particular protein system, and the results for your test compound should be treated with caution. [33]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the molecular docking of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one against the VEGFR-2 kinase domain. By following these steps—from meticulous preparation of both ligand and receptor to a nuanced, multi-faceted analysis of the results—researchers can generate credible hypotheses about the compound's potential as a VEGFR-2 inhibitor.

The final output of this in silico experiment is not a definitive proof of activity but a validated structural hypothesis. A strong docking result, characterized by a low binding energy and a chemically plausible binding mode that engages key active site residues, provides a compelling rationale for advancing the compound to the next stages of the drug discovery pipeline, such as in vitro enzymatic assays and cell-based proliferation studies.

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Methodological & Application

Application Notes & Protocols: 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-thrombotic, and antimicrobial properties.[1][2] This document provides a detailed guide to the synthesis and application of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one , a highly versatile chemical intermediate. The strategic placement of the chloro, nitro, and N-butyl groups makes this precursor an ideal starting point for generating diverse libraries of novel compounds. The electron-withdrawing nitro and carbonyl groups strongly activate the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various pharmacophores. This guide will detail the synthetic protocol for the precursor, explore its reactivity through SNAr with key nucleophiles, and discuss downstream modifications to unlock further chemical diversity for drug discovery programs.

Introduction: The Strategic Value of the Quinolinone Scaffold

Quinoline and its derivatives have long been a focal point of pharmaceutical research due to their broad pharmacological potential.[2][3] The quinolin-2(1H)-one substructure, in particular, is found in drugs targeting a range of diseases. For instance, certain derivatives have been developed as selective androgen receptor modulators (SARMs)[4], while others have shown potent activity as dual EGFR/HER-2 inhibitors for cancer therapy.[5]

The precursor, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, is designed for maximum synthetic utility:

  • The N-Butyl Group: This lipophilic group can enhance membrane permeability and solubility in organic solvents. It also blocks the tautomerization that can occur in N-unsubstituted quinolinones, ensuring predictable reactivity.

  • The 4-Chloro Group: An excellent leaving group in SNAr reactions, it serves as the primary reactive handle for diversification.

  • The 3-Nitro Group: This powerful electron-withdrawing group is crucial. It activates the C4 position for nucleophilic attack and can itself be chemically modified (e.g., reduced to an amine) in later steps to provide a secondary point for diversification.

Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The synthesis of the title precursor is a multi-step process. The following protocol is a representative pathway based on established methodologies for quinolinone chemistry.

G cluster_0 Synthetic Workflow A 4-Hydroxyquinolin-2(1H)-one B 1-Butyl-4-hydroxyquinolin-2(1H)-one A->B  1-Bromobutane,  Base (e.g., K2CO3),  Solvent (e.g., DMF) (N-Alkylation) C 1-Butyl-3-nitro-4-hydroxyquinolin-2(1H)-one B->C  HNO3 / H2SO4  (Nitration) D 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one C->D  POCl3 or SOCl2  (Chlorination)

Caption: Synthetic workflow for the precursor compound.

Protocol 2.1: Synthesis of the Precursor

Part A: N-Alkylation to form 1-Butyl-4-hydroxyquinolin-2(1H)-one

  • Materials: 4-Hydroxyquinolin-2(1H)-one, 1-bromobutane, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-bromobutane (1.2 eq) dropwise.

    • Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary.

Part B: Nitration to form 1-Butyl-3-nitro-4-hydroxyquinolin-2(1H)-one

  • Materials: 1-Butyl-4-hydroxyquinolin-2(1H)-one, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

  • Causality: The nitration occurs at the C3 position, which is activated by the hydroxyl group at C4 and the ring system. Performing this step before chlorination is crucial as the hydroxyl group is a stronger activating group than a chloro group.

  • Procedure:

    • Carefully add 1-Butyl-4-hydroxyquinolin-2(1H)-one (1.0 eq) in portions to chilled (0-5°C) concentrated H₂SO₄.

    • Maintain the temperature below 10°C while slowly adding a pre-chilled mixture of concentrated H₂SO₄ and HNO₃ (1:1 v/v).

    • Stir the reaction at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the yellow precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Part C: Chlorination to form 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

  • Materials: 1-Butyl-3-nitro-4-hydroxyquinolin-2(1H)-one, phosphorus oxychloride (POCl₃).

  • Causality: POCl₃ is a standard and effective reagent for converting a hydroxyl group at the 4-position of a quinolinone to a chloro group. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, add 1-Butyl-3-nitro-4-hydroxyquinolin-2(1H)-one (1.0 eq) to an excess of POCl₃ (5-10 eq).

    • Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group of the precursor is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in building molecular diversity. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate, whose formation is favored by the electron-withdrawing effects of the adjacent nitro group and the ring system.[6]

G cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds Precursor 1-Butyl-4-chloro- 3-nitroquinolin-2(1H)-one AminoQ 4-Amino Derivatives Precursor->AminoQ ThioQ 4-Thioether Derivatives Precursor->ThioQ EtherQ 4-Ether Derivatives Precursor->EtherQ Amine R-NH2 (Amines) Amine->AminoQ Thiol R-SH (Thiols) Thiol->ThioQ Alkoxide R-O⁻ (Alkoxides/Phenoxides) Alkoxide->EtherQ

Caption: SNAr reaction manifold of the precursor.

Protocol 3.1: General Procedure for SNAr with Amines

This protocol is foundational for creating libraries of 4-amino-3-nitroquinolin-2-one derivatives, which are common scaffolds in kinase inhibitor discovery.[7]

  • Materials: 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, desired primary or secondary amine (e.g., aniline, morpholine, piperidine), a non-nucleophilic base (e.g., DIPEA or K₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Procedure:

    • Dissolve the precursor (1.0 eq) in the chosen solvent.

    • Add the amine (1.1 - 1.5 eq) and the base (2.0 eq).

    • Heat the reaction to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization as needed.

Protocol 3.2: General Procedure for SNAr with Thiols
  • Materials: Precursor, desired thiol (e.g., thiophenol, benzyl mercaptan), a base (e.g., K₂CO₃ or NaH), and a solvent (e.g., DMF or THF).

  • Causality: Thiols are excellent nucleophiles. The reaction often proceeds readily at lower temperatures compared to amines. Using a strong base like NaH deprotonates the thiol to the more nucleophilic thiolate, accelerating the reaction.

  • Procedure:

    • To a solution of the thiol (1.1 eq) in DMF, add the base (1.2 eq) at 0°C and stir for 20 minutes.

    • Add a solution of the precursor (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

    • Perform an aqueous work-up as described in Protocol 3.1.

Nucleophile ClassTypical ConditionsExpected YieldPotential Application Area
Primary/Secondary AminesDIPEA, DMF, 100°C75-95%Kinase Inhibitors, GPCR Modulators
AnilinesK₂CO₃, NMP, 120°C60-85%Anticancer Agents[5]
ThiolsNaH, THF, RT80-98%Antiviral, Antimicrobial Agents
PhenolsK₂CO₃, DMSO, 110°C55-80%Antifungal, Anti-inflammatory

Downstream Modifications: Unlocking Further Diversity

The synthetic utility of the derived products can be expanded by further modifying the nitro group.

Protocol 4.1: Reduction of the Nitro Group

The reduction of the 3-nitro group to a 3-amino group opens a new vector for diversification, enabling amide bond formation, sulfonylation, or cyclization reactions to form fused heterocyclic systems like imidazo[4,5-c]quinolines.[8]

  • Materials: 4-substituted-3-nitroquinolin-2-one derivative, reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂ gas with a Pd/C catalyst in methanol/ethyl acetate).

  • Procedure (using SnCl₂·2H₂O):

    • Suspend the nitro compound (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (4-5 eq) in one portion.

    • Heat the mixture to reflux for 1-3 hours until the starting material is consumed.

    • Cool the reaction, dilute with water, and basify to pH 8-9 with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 3-amino derivative.

G cluster_1 Downstream Functionalization A 4-Amino-3-nitro Derivative B 3,4-Diamino Derivative A->B  Reduction  (e.g., SnCl2 or H2/Pd-C) C Amide/Sulfonamide Products B->C  Acyl Chloride or  Sulfonyl Chloride D Fused Imidazole Ring (Imidazo[4,5-c]quinolines) B->D  Carbonyl Compound  (e.g., Aldehyde)

Sources

Nucleophilic aromatic substitution of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The functionalization of the quinoline core is a cornerstone of modern drug discovery. Specifically, 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one serves as a highly versatile, lipophilic electrophile for the synthesis of complex heterocycles, including imidazo[4,5-c]quinolin-2-ones. These downstream scaffolds are privileged structures in pharmacology, acting as potent Toll-like receptor (TLR7/8) agonists (e.g., Imiquimod analogues) [2], DNA-dependent protein kinase (DNA-PK) inhibitors [3], and gametocytocidal antimalarial agents [4].

This application note details the mechanistic rationale, optimized reaction parameters, and self-validating experimental protocols for the nucleophilic aromatic substitution ( SN​Ar ) of the C4-chloride on this specific scaffold.

Mechanistic Rationale: The "Perfect Storm" of Electrophilicity

The SN​Ar reaction requires an electron-deficient aromatic system and a good leaving group. In 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one, the C4 position is exceptionally activated due to three synergistic structural features:

  • The 3-Nitro Group: Exerts a powerful −I (inductive) and −M (mesomeric) effect, heavily withdrawing electron density from the adjacent C4 carbon and stabilizing the negatively charged Meisenheimer intermediate via resonance [1].

  • The 2-Carbonyl Group: Forms an α,β -unsaturated amide system with the C3=C4 double bond. The carbonyl oxygen pulls electron density away from the ring, further increasing the electrophilicity of C4.

  • The N1-Butyl Substitution: Unlike N-H quinolin-2-ones, which can tautomerize to their 2-hydroxyquinoline forms (reducing the electron-withdrawing power of the C2 position), the N-butyl group "locks" the molecule in the quinolin-2(1H)-one tautomer. Additionally, the lipophilic butyl chain drastically improves the scaffold's solubility in organic solvents (e.g., DCM, THF), allowing for milder, homogeneous reaction conditions compared to non-alkylated analogues.

SNAr_MechanismA1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one(Highly Electrophilic C4)CMeisenheimer Complex(Stabilized by 3-NO2 & 2-C=O)A->C Nucleophilic Attack(Rate-Determining)BNucleophile(e.g., R-NH2, R-SH)B->CD4-Substituted-3-nitroquinolin-2(1H)-one(SNAr Product)C->D Chloride Elimination(Fast)EReduction & Cyclization(Imidazo[4,5-c]quinolin-2-one Scaffold)D->E DownstreamDrug Discovery

Figure 1: Mechanistic pathway of the SNAr reaction on the 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one scaffold.

Reaction Optimization & Nucleophile Scope

Because of the extreme activation of the C4 position, SN​Ar on this scaffold proceeds rapidly under mild conditions. However, the choice of base and solvent must be tailored to the specific nucleophile to prevent side reactions (such as competitive hydrolysis to the 4-hydroxy derivative).

Table 1: Optimized SN​Ar Conditions by Nucleophile Class

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine IsobutylamineDCMDIPEA252-485-95
Secondary Amine MorpholineTHFK 2​ CO 3​ 604-675-85
Thiol ThiophenolDMFCs 2​ CO 3​ 251-2>90
Alkoxide Sodium MethoxideMeOHNone25180-90

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure reproducibility and logical troubleshooting.

Protocol A: Amine Substitution (Synthesis of 4-Alkylamino Derivatives)

This method is ideal for synthesizing precursors to Imiquimod analogues [2].

Reagents:

  • 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Isobutylamine) (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried 100 mL round-bottom flask with 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one and anhydrous DCM. Stir under a nitrogen atmosphere. Causality: The N-butyl group ensures complete dissolution in DCM. Nitrogen prevents atmospheric moisture from causing competitive hydrolysis at C4.

  • Base Addition: Add DIPEA via syringe. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being consumed as a hydrochloride salt.

  • Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Add the primary amine dropwise over 10 minutes. Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and side-product formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV-active, higher Rf​ ) should disappear within 2-4 hours, replaced by a bright yellow product spot (lower Rf​ ).

  • Quench & Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 25 mL), saturated NaHCO 3​ (25 mL), and brine (25 mL). Causality: The HCl wash selectively removes excess unreacted aliphatic amine and DIPEA, leaving the highly conjugated, non-basic product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure bright yellow crystals.

Protocol B: Thiol Substitution (Synthesis of 4-Thioether Derivatives)

This method is utilized for generating diverse heterotetracyclic libraries [3].

Reagents:

  • 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (1.0 equiv, 5 mmol)

  • Thiol (e.g., Thiophenol) (1.1 equiv, 5.5 mmol)

  • Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 equiv, 10 mmol)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Thiolate Generation: In a flask containing anhydrous DMF, add the thiol and Cs 2​ CO 3​ . Stir at room temperature for 15 minutes. Causality: Pre-forming the highly nucleophilic thiolate anion ensures rapid attack and minimizes the oxidative dimerization of the thiol to a disulfide.

  • Electrophile Addition: Add the quinolinone scaffold in one portion. The solution will immediately darken.

  • Workup: After 1 hour, quench the reaction by pouring it into 100 mL of ice-cold distilled water. Causality: DMF is highly water-soluble. Pouring into water forces the lipophilic 4-thioether product to crash out of solution as a precipitate.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Analytical Characterization & Troubleshooting

Validating the Product via NMR:

  • 1 H-NMR Signature: The most definitive proof of a successful primary amine SN​Ar is the appearance of a highly deshielded exchangeable proton signal (an N-H triplet or doublet) typically between 8.5 ppm and 9.5 ppm . Causality: This extreme downfield shift is caused by strong intramolecular hydrogen bonding between the newly installed C4-NH and the adjacent C3-NO 2​ group.

  • Troubleshooting Hydrolysis: If a broad singlet appears around 11-12 ppm and the product shows high polarity on TLC, water has contaminated the reaction, leading to the formation of 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one. Ensure all solvents are strictly anhydrous.

Downstream Applications in Drug Discovery

Once the nucleophile is installed at the C4 position, the adjacent 3-nitro group can be reduced (using Fe/NH 4​ Cl or catalytic hydrogenation) to a primary amine. This reveals a 3,4-diamine motif, which undergoes rapid cyclization with orthoesters or phosgene equivalents to form the imidazo[4,5-c]quinolin-2-one core.

These compounds are potent modulators of the innate immune system, activating the TLR7/8 signaling cascade to induce pro-inflammatory cytokines, a mechanism highly sought after in modern immuno-oncology and antiviral therapies.

TLR_SignalingDrugImidazo[4,5-c]quinolin-2-one Derivative(Synthesized from Scaffold)TLREndosomal TLR7/8 Receptor(Dimerization & Activation)Drug->TLR Agonist BindingMyD88MyD88 Adaptor Protein(Recruitment)TLR->MyD88 Signal TransductionIRAKIRAK1/4 & TRAF6(Kinase Cascade)MyD88->IRAK PhosphorylationNFkBNF-κB & IRF7(Nuclear Translocation)IRAK->NFkB ActivationCytokinesPro-inflammatory Cytokines(IFN-α, TNF-α, IL-6)NFkB->Cytokines Gene Transcription

Figure 2: Downstream TLR7/8 signaling pathway activated by imidazoquinolin-2-one derivatives.

References

  • Mokrov, G. V., et al. "Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones." Pharmaceutical Chemistry Journal, 2019. URL: [Link]

  • "Biological applications of imiquimod analogues: An update (Review)." International Journal of Molecular Medicine, Spandidos Publications, 2023. URL: [Link]

  • "Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity." Journal of Medicinal Chemistry, ACS Publications, 2026. URL: [Link]

  • "In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents." NIH / PubMed Central, 2016. URL: [Link]

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a privileged, electron-deficient heterocyclic building block widely utilized in the synthesis of kinase inhibitors and Toll-like receptor (TLR7/8) agonists [1]. The chemical reactivity of this scaffold is defined by the synergistic electron-withdrawing effects of the 3-nitro group and the 2-oxo moiety. These functional groups severely deplete electron density at the C4-position, rendering the C4–Cl bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling [2].

While SNAr is the standard method for installing aliphatic amines at C4, the introduction of aryl, heteroaryl, or sterically hindered substituents necessitates Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This application note details the causality behind condition selection, optimized self-validating protocols, and downstream cyclization strategies to yield bioactive imidazo[4,5-c]quinolin-2-ones [3].

Reaction Pathways & Synthetic Utility

Workflow SM 1-Butyl-4-chloro-3-nitro quinolin-2(1H)-one Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 SM->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3, R-NH2 SM->Buchwald Int1 4-Aryl-1-butyl-3-nitro quinolin-2(1H)-one Suzuki->Int1 Int2 4-Amino-1-butyl-3-nitro quinolin-2(1H)-one Buchwald->Int2 Red Nitro Reduction (Fe/AcOH or Pd/C, H2) Int1->Red Int2->Red Prod Fused Imidazo[4,5-c] quinolin-2-one Scaffold Red->Prod

Fig 1. Divergent synthetic pathways for C4-functionalization and downstream cyclization.

Causality in Experimental Design

Designing a cross-coupling protocol for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one requires mitigating the risks associated with its highly activated nature:

  • Catalyst & Ligand Selection: Because the C4–Cl bond is highly electron-deficient, the oxidative addition of Pd(0) is extremely rapid. However, if the subsequent transmetalation step is slow, the Pd(II) intermediate undergoes off-cycle degradation or protodehalogenation. Bidentate ligands like dppf or electron-rich dialkylbiaryl phosphines (e.g., XPhos ) are mandatory to stabilize the Pd(II) species and accelerate transmetalation [4].

  • Base Selection: Strong bases (e.g., NaOtBu, KOH) must be strictly avoided. They induce hydrolysis of the C4–Cl bond to yield the unreactive 4-hydroxy-3-nitroquinolin-2-one byproduct, or cause degradation of the nitro group. Mild, water-soluble bases like K3PO4 or Na2CO3 provide the ideal balance of activating the boronic acid without destroying the substrate.

  • Solvent System: A biphasic or miscible aqueous-organic mixture (e.g., 1,4-Dioxane/H2O, 4:1) is required. Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

Quantitative Data: Suzuki-Miyaura Condition Optimization

The following table summarizes the quantitative optimization of the Suzuki-Miyaura coupling at the C4 position, highlighting the causality of yield variations based on reaction parameters.

Catalyst SystemLigandBaseSolventTemp / TimeYield (%)Mechanistic Observation / Causality
Pd(PPh3)4PPh3Na2CO3Toluene/H2O90 °C / 12 h45%Sluggish transmetalation; high levels of protodehalogenation observed.
Pd(OAc)2SPhosK2CO3DMF/H2O110 °C / 8 h76%Good conversion, but elevated temperatures led to partial nitro group reduction.
Pd(dppf)Cl2 dppf K3PO4 Dioxane/H2O 100 °C / 6 h 82% Optimal balance. Bidentate ligand prevents catalyst deactivation.
Pd2(dba)3XPhosK3PO4Dioxane/H2O100 °C / 4 h91%Highly electron-rich ligand accelerates both oxidative addition and transmetalation.

Catalytic Mechanism

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to NO2/C=O) Pd0->OxAdd C-Cl Cleavage Transmet Transmetalation (Rate-Limiting) OxAdd->Transmet + Ar-B(OH)2, Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl Product RedElim->Product Substrate 1-Butyl-4-chloro-3-nitro quinolin-2(1H)-one Substrate->OxAdd

Fig 2. Pd-catalyzed Suzuki-Miyaura cycle highlighting electronic activation at C4.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

This protocol is designed as a self-validating system, utilizing visual cues and in-process controls (IPCs) to guarantee experimental success.

Reagents:

  • 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the quinolinone substrate, arylboronic acid, K3PO4, and Pd(dppf)Cl2.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species, halting the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe. The reaction mixture will initially appear as a yellow suspension (characteristic of the nitroquinolinone chromophore).

  • Heating & IPC: Heat the mixture to 100 °C in an oil bath.

    • Self-Validation Check 1: Within 30–60 minutes, the suspension will transition to a homogeneous dark orange/red solution, indicating active turnover and the formation of the highly conjugated 4-aryl-3-nitro intermediate.

  • Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in EtOAc, and analyze via TLC (Hexane/EtOAc 7:3).

    • Self-Validation Check 2: The starting material (UV active at 254 nm) should be completely consumed. The product spot typically exhibits a lower Rf value due to increased molecular weight and polarity.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 4-aryl-1-butyl-3-nitroquinolin-2(1H)-one.

Protocol B: Downstream Reductive Cyclization

To access the valuable imidazo[4,5-c]quinolin-2-one scaffold, the nitro group must be reduced and cyclized [3].

  • Reduction: Dissolve the 4-aryl-1-butyl-3-nitroquinolin-2(1H)-one in glacial acetic acid (0.1 M). Add Iron powder (10 equiv). Stir at 80 °C for 2 hours.

    • Self-Validation Check 3: The deep orange solution will turn pale yellow/colorless as the chromophoric nitro group is reduced to the aniline.

  • Cyclization: Filter the mixture through Celite to remove iron salts. To the filtrate, add triethyl orthoformate (5.0 equiv) and heat to 110 °C for 4 hours to construct the fused imidazole ring.

  • Isolation: Concentrate the mixture, neutralize with saturated NaHCO3, and extract with dichloromethane to isolate the final tricyclic product.

Analytical Characterization & Validation

To definitively validate the success of the cross-coupling reaction, utilize the following analytical markers:

  • LC-MS: The starting material exhibits a distinct 3:1 isotopic pattern for the [M+H]+ and [M+2+H]+ peaks due to the C4-chlorine atom. Successful cross-coupling is confirmed by the complete disappearance of this isotopic signature and the emergence of a singular[M+H]+ peak corresponding to the arylated mass.

  • 1H NMR (400 MHz, CDCl3): The N-butyl chain acts as an excellent internal reference. The N-CH2 protons appear as a distinct triplet around δ 4.30 ppm. In the product, this triplet remains intact, while new aromatic multiplets (δ 7.40–8.10 ppm) confirm the installation of the aryl ring. The disappearance of the boronic acid -OH protons further validates complete conversion.

References

  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents National Institutes of Health (NIH) / PMC URL:[Link]

  • Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one National Institutes of Health (NIH) / PMC URL:[Link]

The Synthetic Versatility of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quinolin-2(1H)-one scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] Among the diverse array of substituted quinolinones, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one emerges as a highly versatile and reactive building block. Its unique arrangement of functional groups—a nucleophilically displaceable chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and a lipophilic N-butyl group—renders it a powerful precursor for the synthesis of a wide range of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed experimental protocols and mechanistic insights, to empower researchers in their quest for novel molecular entities.

The Strategic Importance of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The synthetic utility of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is primarily rooted in the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the C4-chloro substituent towards nucleophilic attack. This activation allows for the facile introduction of a variety of nucleophiles, including amines, hydrazines, thiols, and phenols, thereby paving the way for the construction of diverse molecular architectures.

Furthermore, the nitro group itself can be readily reduced to an amino group, which can then participate in a plethora of subsequent chemical transformations, such as diazotization, acylation, and cyclization reactions. The N-butyl group, on the other hand, enhances the solubility of the molecule in organic solvents and can contribute to favorable pharmacokinetic properties in drug candidates.

Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The synthesis of the title compound is a multi-step process that begins with the construction of the core quinolinone ring system, followed by sequential nitration and chlorination. A plausible and efficient synthetic route is outlined below.

Synthesis Pathway

Synthesis_Pathway N_butylaniline N-Butylaniline step1_product Ethyl 2-(butylcarbamoyl)acetate N_butylaniline->step1_product Diethyl malonate, Heat diethyl_malonate Diethyl Malonate diethyl_malonate->step1_product step2_product 1-Butyl-4-hydroxyquinolin-2(1H)-one step1_product->step2_product High-temperature cyclization (e.g., Dowtherm A) step3_product 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one step2_product->step3_product Nitrating agent (e.g., HNO₃/H₂SO₄) final_product 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one step3_product->final_product Chlorinating agent (e.g., POCl₃)

Caption: Proposed synthetic route to 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Butyl-4-hydroxyquinolin-2(1H)-one

This procedure is adapted from established methods for the synthesis of 4-hydroxyquinolin-2(1H)-ones.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-butylaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Reaction: Heat the mixture at 180-200 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: After cooling, add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.

  • Work-up and Purification: Cool the reaction mixture and pour it into a large volume of hexane. The precipitated solid is collected by filtration, washed with hexane, and then recrystallized from ethanol or a similar suitable solvent to afford 1-Butyl-4-hydroxyquinolin-2(1H)-one as a solid.

Protocol 2.2.2: Synthesis of 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one

The nitration of 4-hydroxyquinolin-2-ones is a well-established procedure.[4]

  • Reaction Setup: Dissolve 1-Butyl-4-hydroxyquinolin-2(1H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Nitration: Cool the solution in an ice bath and slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water. The precipitated yellow solid is collected by filtration, washed with water until the washings are neutral, and then dried to yield 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one.

Protocol 2.2.3: Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The chlorination of the 4-hydroxy group is typically achieved using phosphorus oxychloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive nature of POCl₃.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like ethanol to give 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Compound Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one~8.2 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~4.2 (t, 2H, N-CH₂), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃)~160 (C=O), ~145 (C-NO₂), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-C), ~110 (Ar-CH), ~45 (N-CH₂), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃)

Note: The provided NMR data are estimations based on analogous structures and common chemical shift ranges. Actual values may vary. It is crucial to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compounds.[5][6]

Applications in the Synthesis of Fused Heterocyclic Systems

The true power of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one lies in its ability to serve as a scaffold for the construction of various fused heterocyclic systems. The following sections detail its application in the synthesis of pyrazolo-, furo-, and thieno-fused quinolinones.

Synthesis of Pyrazolo[4,3-c]quinolin-2-ones

Pyrazolo[4,3-c]quinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[7] The synthesis of this scaffold from 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one proceeds via a two-step sequence involving nucleophilic substitution with hydrazine followed by reductive cyclization.

Pyrazoloquinoline_Synthesis start_material 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one intermediate 1-Butyl-4-hydrazinyl-3-nitroquinolin-2(1H)-one start_material->intermediate Hydrazine hydrate, Ethanol, Reflux final_product 1-Butyl-1H-pyrazolo[4,3-c]quinolin-2(3H)-one intermediate->final_product Reductive cyclization (e.g., Na₂S₂O₄ or Fe/AcOH) Furoquinoline_Synthesis start_material 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one intermediate 1-Butyl-4-(2-oxoethoxy)-3-nitroquinolin-2(1H)-one start_material->intermediate Glycolaldehyde, Base (e.g., K₂CO₃), DMF final_product 1-Butyl-3-nitrofuro[3,2-c]quinolin-2(1H)-one intermediate->final_product Intramolecular cyclization (e.g., Acid or Base catalysis) Thienoquinoline_Synthesis start_material 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one intermediate Ethyl 2-((1-butyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)thio)acetate start_material->intermediate Ethyl thioglycolate, Base (e.g., Et₃N), DMF final_product Ethyl 1-butyl-2-oxo-1,2-dihydrothieno[3,2-c]quinoline-3-carboxylate intermediate->final_product Reductive cyclization (e.g., SnCl₂·2H₂O or Fe/AcOH)

Sources

Application Note: Scale-Up Manufacturing Process for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (CAS: 133306-31-7) is a highly functionalized heterocyclic intermediate critical for the synthesis of advanced pharmaceuticals, including antischistosomal agents and NMDA receptor antagonists[1][2]. The presence of the electrophilic 4-chloro group, strategically activated by the adjacent strongly electron-withdrawing 3-nitro moiety, makes this compound an ideal precursor for nucleophilic aromatic substitution ( SN​Ar ) reactions with various amines, alkoxides, and thiols.

The primary synthetic challenge when transitioning from bench-scale to commercial manufacturing lies in strict regiocontrol and thermal management. Direct N-alkylation of the parent 4-hydroxyquinolin-2(1H)-one often yields a difficult-to-separate mixture of N-alkylated and O-alkylated products. To circumvent this, our optimized route establishes the N-butyl substituent at the very inception of the synthesis by condensing N-butylaniline with diethyl malonate[3]. Subsequent electrophilic nitration and deoxychlorination are highly exothermic processes, necessitating the implementation of inherently safer design principles for pilot-scale execution[4].

Synthetic Workflow Overview

The manufacturing process is divided into three distinct, self-contained chemical transformations:

  • Thermal Condensation: N-butylaniline and diethyl malonate undergo amidation followed by a high-temperature Dieckmann-type cyclization to yield 1-butyl-4-hydroxyquinolin-2(1H)-one.

  • Electrophilic Nitration: The electron-rich 3-position of the quinolinone ring (activated by the enol tautomer of the 4-hydroxy group) is regioselectively nitrated using a nitric acid/acetic acid system.

  • Deoxychlorination: The tautomeric 4-hydroxy group is converted to a 4-chloro leaving group using phosphorus oxychloride ( POCl3​ ).

SynthesisRoute SM1 N-Butylaniline + Diethyl Malonate Step1 Thermal Condensation (>200°C, -EtOH) SM1->Step1 Int1 1-Butyl-4-hydroxy- quinolin-2(1H)-one Step1->Int1 Step2 Nitration (HNO3 / AcOH, 10-15°C) Int1->Step2 Int2 1-Butyl-4-hydroxy-3-nitro- quinolin-2(1H)-one Step2->Int2 Step3 Chlorination (POCl3, 90°C) Int2->Step3 Product 1-Butyl-4-chloro-3-nitro- quinolin-2(1H)-one Step3->Product

Figure 1: Three-step synthetic workflow for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Scale-Up Methodologies and Protocols

Note: The following protocols are designed as self-validating systems. Progression to the next unit operation is strictly gated by In-Process Control (IPC) metrics to ensure batch-to-batch reproducibility and safety.

Step 1: Synthesis of 1-Butyl-4-hydroxyquinolin-2(1H)-one

Causality & Insight: The reaction requires temperatures exceeding 200 °C to provide the activation energy necessary for the final cyclization step. Continuous fractional distillation of the ethanol byproduct is critical; failure to remove ethanol shifts the thermodynamic equilibrium backward, stalling conversion[3].

  • Protocol:

    • Charge a 50 L glass-lined reactor with N-butylaniline (5.0 kg, 33.5 mol) and diethyl malonate (16.1 kg, 100.5 mol, 3.0 eq).

    • Heat the mixture to 210–220 °C under a continuous nitrogen sweep.

    • Configure the reactor's overheads for fractional distillation to continuously remove ethanol as it forms.

    • Maintain the internal temperature for 6–8 hours.

    • IPC Check: Sample the reaction matrix for HPLC analysis. The reaction is validated as complete when residual N-butylaniline is < 1.0% AUC.

    • Cool the reactor to 80 °C and apply vacuum (50 mbar) to distill off the excess diethyl malonate.

    • Cool the resulting heavy residue to 20 °C, triturate with petroleum ether (15 L) to induce crystallization, and filter.

    • Wash the filter cake with cold petroleum ether and dry under vacuum at 50 °C.

Step 2: Synthesis of 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one

Causality & Insight: Aromatic nitration is a highly exothermic process. Glacial acetic acid is utilized as a solvent to moderate the reaction rate, keep the intermediate solubilized, and prevent oxidative degradation. Dosing must be strictly temperature-controlled to prevent a thermal runaway scenario[4].

  • Protocol:

    • Charge a 50 L jacketed reactor with 1-butyl-4-hydroxyquinolin-2(1H)-one (5.0 kg, 23.0 mol) and glacial acetic acid (20 L).

    • Cool the suspension to 10–15 °C using a chilled glycol loop.

    • Slowly dose 65% Nitric Acid (2.45 kg, 25.3 mol, 1.1 eq) via a controlled addition funnel over 2 hours. Crucial: Adjust the dosing rate to maintain the internal temperature strictly below 20 °C.

    • Post-dosing, stir the mixture at 15 °C for 3 hours.

    • IPC Check: HPLC must show < 0.5% starting material. If > 0.5%, hold at 15 °C for an additional hour and re-test.

    • Quench the reaction by slowly pouring the mixture into 50 L of vigorously stirred ice water.

    • Filter the precipitated yellow solid, wash extensively with deionized water until the filtrate pH is > 5, and dry under vacuum at 60 °C.

Step 3: Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Causality & Insight: POCl3​ acts as both the chlorinating agent and the solvent. The strong electron-withdrawing nature of the newly introduced 3-nitro group decreases the nucleophilicity of the 4-hydroxy oxygen. Therefore, elevated temperatures (85-90 °C) are required for the Vilsmeier-type intermediate to form and subsequently collapse into the chlorinated product[2].

  • Protocol:

    • Charge a dry 50 L reactor with 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one (5.0 kg, 19.1 mol).

    • Add Phosphorus Oxychloride ( POCl3​ ) (14.6 kg, 95.5 mol, 5.0 eq) at 20 °C.

    • Gradually heat the mixture to 85–90 °C. Moderate HCl gas evolution will occur; ensure the overhead scrubber system (10% NaOH) is active.

    • Stir at 90 °C for 4 hours.

    • IPC Check: HPLC must show > 99% conversion to the target chloride.

    • Cool the mixture to 25 °C.

    • Hazardous Step: Concentrate the mixture under reduced pressure to remove ~60% of the excess POCl3​ , recovering it for waste treatment.

    • Quench the remaining syrup by adding it dropwise to 100 L of crushed ice/water under vigorous agitation. Keep the quench temperature < 20 °C.

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one[1].

ProcessControl Start Batch Initiation Dose Controlled Dosing (POCl3 / HNO3) Start->Dose Temp Thermal Monitoring (TR < Threshold) Dose->Temp IPC In-Process Control (HPLC > 98% Conv.) Temp->IPC IPC->Temp Fail (Hold) Quench Controlled Quench (Ice/Water) IPC->Quench Pass Isolate Filtration & Drying Quench->Isolate

Figure 2: Self-validating process control loop for exothermic scale-up steps.

Quantitative Data & Yield Analysis

Scale-up from bench (100 g) to pilot (5 kg) often reveals mass transfer limitations and thermal inefficiencies. Table 1 summarizes the performance metrics of the optimized process, demonstrating that the self-validating IPC hold points successfully preserve yield at scale.

Process StepBench Scale Yield (100g)Pilot Scale Yield (5kg)Purity (HPLC AUC)Key Scale-Up Parameter Controlled
1. Thermal Condensation 82%79%98.5%Continuous ethanol distillation
2. Electrophilic Nitration 88%85%99.1%Exotherm moderation (< 20 °C)
3. Deoxychlorination 91%89%99.5% POCl3​ quench rate & agitation
Overall Telescoped Yield 65.6% 59.7% > 99.0% N/A

Table 1: Comparative mass balance and yield metrics between laboratory and pilot-scale manufacturing.

References

  • ResearchGate. "Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones." ResearchGate Publications. Available at:[Link]

  • Scribd. "Process Safety and Inherently Safer Design." Chemical Reactor Guidelines. Available at:[Link]

  • National Institutes of Health (NIH). "Studies on Parasitologic and Haematologic Activities of an Enaminone Derivative of 4-Hydroxyquinolin-2(1H)-one Against Murine Schistosomiasis Mansoni." PMC. Available at:[Link]

Sources

In vitro assay preparation using 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Evaluation of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone motif is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] Naturally occurring and synthetic quinolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3] Their therapeutic effects are often mediated through the modulation of fundamental cellular processes, such as the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that are dysregulated in disease.[1][4]

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a novel synthetic derivative designed for biological screening. The strategic placement of a butyl group at the N1 position, a chloro group at C4, and a nitro group at C3 suggests the potential for unique interactions with cellular targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a robust framework for the initial in vitro characterization of this compound. We present field-proven, self-validating protocols for assessing its cytotoxicity and elucidating its preliminary mechanism of action.

Compound Properties and Handling

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data. The physicochemical properties of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one dictate its storage and solubilization requirements.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂O₃Calculated
Molecular Weight 280.71 g/mol Calculated
Appearance Solid (predicted)Analogy to similar structures
Purity >95% (recommended)Standard practice
Storage -20°C, desiccated, protected from lightVendor recommendation for similar nitro-aromatics[5]

2.1 Solubility and Stock Solution Preparation

Quinolinone derivatives often exhibit poor aqueous solubility. Therefore, an organic solvent is required to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5% v/v).

Protocol: Preparation of a 10 mM Master Stock

  • Weighing: Accurately weigh 2.81 mg of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

Hypothesized Mechanism of Action

While the specific molecular targets of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one are yet to be identified, its structure provides clues to its potential mechanism. The 4-chloro-3-nitroquinoline core is structurally related to 4-Nitroquinoline 1-oxide (4-NQO), a well-known carcinogen that induces DNA damage and generates reactive oxygen species (ROS).[7] It is plausible that this compound shares a similar ability to inflict cellular stress, triggering downstream signaling cascades that culminate in cell death. Many quinolinone derivatives have been shown to be selectively cytotoxic against cancer cells.[4][8] The primary hypothesized pathways involve the induction of apoptosis and disruption of the cell cycle.

Hypothesized_MoA Compound 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one Entry Cellular Entry Compound->Entry Stress Induction of Oxidative Stress (ROS) & DNA Damage Entry->Stress p53 p53 Activation Stress->p53 Checkpoint Cell Cycle Checkpoint Activation p53->Checkpoint Bax Bax/Bcl-2 Ratio Increase p53->Bax Arrest G2/M Phase Arrest Checkpoint->Arrest MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase-9 & Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized mechanism of action for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Experimental Workflow for In Vitro Characterization

A tiered approach is recommended for the efficient evaluation of the compound. The workflow begins with a primary screen for general cytotoxicity to determine the effective concentration range. Positive hits from this screen are then subjected to secondary, more mechanistic assays to probe for the induction of apoptosis and cell cycle arrest.

Experimental_Workflow Start Prepare Compound Stock (10 mM in DMSO) Seed Seed Cancer Cell Lines (e.g., MCF-7, HeLa, K-562) Start->Seed Protocol1 Protocol 1: MTT Cytotoxicity Assay Seed->Protocol1 Decision Is IC50 < 50 µM? Protocol1->Decision Stop Compound is inactive or weakly active. Consider alternative assays. Decision->Stop No Proceed Compound is cytotoxic. Proceed to mechanistic studies. Decision->Proceed Yes Protocol2 Protocol 2: Apoptosis Assay (Annexin V/PI) Proceed->Protocol2 Protocol3 Protocol 3: Cell Cycle Assay (PI Staining) Proceed->Protocol3 Analyze Integrate & Analyze Data Protocol2->Analyze Protocol3->Analyze

Caption: Recommended experimental workflow for compound characterization.

Detailed Experimental Protocols

The following protocols are designed for adherent cancer cell lines but can be adapted for suspension cells with minor modifications (e.g., cell harvesting via centrifugation only).

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is the foundational experiment to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well flat-bottom plates

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (for formazan solubilization)

    • Multichannel pipette

    • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Dilution: Prepare a series of 2-fold dilutions of the 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one stock solution in complete culture medium. A typical final concentration range to test is 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "medium only" blank.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.[8]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4][8] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[2] Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 690 nm as a reference wavelength if available.[8]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 6-well plates

    • Ice-cold PBS

    • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated control.[1]

  • Cell Harvesting: Harvest both floating (apoptotic) and adherent cells. First, collect the supernatant (containing floating cells). Then, wash the adherent cells with PBS, trypsinize them, and combine them with the cells from the supernatant.

  • Washing: Centrifuge the combined cell suspension and wash the pellet twice with ice-cold PBS.[1]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Materials:

    • PI staining solution (containing PI and RNase A)

    • Ice-cold 70% Ethanol

    • PBS

    • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C (or overnight).[1][2]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]

  • Analysis: Analyze the cells using a flow cytometer. Use a histogram to visualize the distribution of cells based on DNA content.

  • Data Interpretation: An accumulation of cells in a specific phase (e.g., a higher G2/M peak compared to the control) indicates that the compound induces cell cycle arrest at that checkpoint.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Compound precipitates in media Concentration exceeds solubility limit in aqueous solution.Prepare fresh dilutions. Ensure the final DMSO concentration does not exceed 0.5%. Lower the highest test concentration.
High well-to-well variability in MTT assay Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete formazan dissolution.Use a multichannel pipette for seeding and reagent addition. Avoid using the outermost wells of the plate. Ensure complete dissolution of formazan crystals before reading.
Weak or no cytotoxic effect Compound is not active in the tested cell line; Incubation time is too short.Expand the concentration range. Increase the incubation time to 72 hours. Test on a different, potentially more sensitive, cell line.
Cell clumping during flow cytometry Over-trypsinization; Inadequate mixing during fixation.Minimize trypsin exposure time. Add ethanol dropwise while vortexing. Filter the cell suspension through a cell-strainer cap before analysis.

References

  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem.com.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Involving Ethyl-quinolin-3-ylmethyl-amine. BenchChem.com.
  • U.S. Food & Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • U.S. Environmental Protection Agency. (2025). 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one Properties. CompTox Chemicals Dashboard.
  • Saczewski, J., et al. (2025).
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-nitroquinoline. Sigmaaldrich.com.
  • BLD Pharm. (n.d.). 4-Chloro-3-nitroquinoline. Bldpharm.com.
  • PubChem. (n.d.). 4-Nitroquinoline 1-Oxide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that the quinolin-2(1H)-one scaffold is notoriously challenging due to its ambident nucleophilic nature and deactivated ring systems. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Route Selection Strategy: The Root Cause of Low Yields

Most yield losses in the synthesis of 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one do not occur during the chlorination step, but rather during the N-alkylation phase. If you are synthesizing 4-chloro-3-nitroquinolin-2(1H)-one first and attempting to alkylate it with 1-bromobutane later, you are fighting the innate lactam-lactim tautomerism of the molecule.

To achieve high yields, we strongly recommend abandoning late-stage alkylation (Route A) in favor of a Pre-Alkylated Precursor Strategy (Route B) using N-butyl isatoic anhydride.

RouteComparison cluster_A Route A: Late-Stage Alkylation (Prone to Byproducts) cluster_B Route B: Pre-Alkylated Precursor (Optimized) A1 4-Hydroxy-3-nitroquinolin-2(1H)-one A2 4-Chloro-3-nitroquinolin-2(1H)-one A1->A2 POCl3 A4 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (N-Alkylated, Target) A2->A4 N-Alkylation A5 2-Butoxy-4-chloro-3-nitroquinoline (O-Alkylated, Byproduct) A2->A5 O-Alkylation A3 1-Bromobutane (Base) A3->A2 B1 N-Butyl Isatoic Anhydride B3 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one B1->B3 Condensation B2 Ethyl Nitroacetate (NaH, DMAc) B2->B3 B4 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (Target, High Yield) B3->B4 POCl3 / DMF (cat)

Fig 1: Synthetic route comparison. Pre-alkylation avoids ambident nucleophile regioselectivity.

Quantitative Route Comparison
Synthetic MetricRoute A (Late-Stage Alkylation)Route B (Pre-Alkylated Precursor)
Overall Yield ~25–35%>75%
Regioselectivity (N:O) ~1.5 : 1 (Requires separation)100 : 0 (Exclusive)
Purification Required Tedious silica gel chromatographySimple recrystallization
Total Reaction Time 3 steps (48h total)2 steps (18h total)

Troubleshooting FAQs

Q1: Why am I getting a complex mixture of products when reacting 4-chloro-3-nitroquinolin-2(1H)-one with 1-bromobutane?

A: You are observing the classic ambident nucleophile dilemma. Quinolin-2(1H)-ones exist in equilibrium with their 2-hydroxyquinoline tautomers. Under basic conditions (e.g., K₂CO₃ in DMF), the deprotonated intermediate has electron density distributed between the softer nitrogen atom and the harder oxygen atom. Alkylation typically yields a near 1:1.5 mixture of the desired N-alkylated product and the unwanted O-alkylated (2-butoxy) byproduct [[1]]([Link]). While complex Palladium-catalyzed methods exist to force chemoselectivity , the most robust solution is to build the ring with the butyl group already attached using N-butyl isatoic anhydride .

Q2: My condensation of N-butyl isatoic anhydride with ethyl nitroacetate gives low yields and unreacted starting material. What is going wrong?

A: This is almost always a moisture issue leading to premature hydrolysis. Ethyl nitroacetate requires complete deprotonation by Sodium Hydride (NaH) to act as a strong carbon nucleophile. If your solvent (DMAc) is wet, or if you add the isatoic anhydride before the ethyl nitroacetate is fully deprotonated, the hydroxide ions generated will attack the highly electrophilic anhydride, irreversibly hydrolyzing it to N-butylanthranilic acid. Causality Fix: Wash your NaH with dry hexanes to remove mineral oil, use strictly anhydrous DMAc, and wait for hydrogen gas evolution to completely cease before introducing the anhydride.

Q3: During the chlorination step, my reaction turns into a black tar, and TLC shows incomplete conversion. How do I fix this?

A: The 4-hydroxy group is severely deactivated by the adjacent, strongly electron-withdrawing 3-nitro group. Direct nucleophilic aromatic substitution (S_NAr) by chloride is highly unfavorable. Prolonged heating in neat POCl₃ to force the reaction leads to thermal degradation (tarring). Causality Fix: You must add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which converts the sluggish hydroxyl into a highly reactive formamidinium leaving group, drastically accelerating the reaction at lower temperatures.

Mechanistic Deep Dive: Vilsmeier-Activated Chlorination

Understanding the catalytic role of DMF in POCl₃ chlorination is critical for scaling up this reaction safely.

Mechanism M1 POCl3 + DMF M2 Vilsmeier Reagent [Me2N=CHCl]+ M1->M2 Reacts M4 Activated Intermediate (-O-CH=NMe2)+ M2->M4 Activates OH M3 4-Hydroxyquinolone Enol Tautomer M3->M4 Nucleophilic Attack M5 Chloride Attack (SNAr) M4->M5 Cl- displaces leaving group M6 4-Chloroquinolone Target M5->M6 Product Formation

Fig 2: Mechanism of DMF-catalyzed POCl3 chlorination via Vilsmeier-Haack intermediate activation.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Physical cues are provided so you can verify the success of each step in real-time.

Step 1: Synthesis of 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one
  • Preparation: In a flame-dried flask under nitrogen, wash NaH (60% dispersion in mineral oil, 2.5 equiv) with dry hexanes (3 x 10 mL). Decant the hexanes and suspend the purified NaH in anhydrous DMAc (0.5 M).

  • Enolate Formation: Cool the suspension to 0 °C. Add ethyl nitroacetate (1.1 equiv) dropwise.

    • Self-Validation Check: Vigorous bubbling (H₂ gas) will occur. The reaction must stir until all bubbling ceases (~30 mins), indicating complete enolate formation.

  • Condensation: Add N-butyl isatoic anhydride (1.0 equiv) in one portion. Heat the mixture to 120 °C for 5 hours.

  • Workup: Cool the dark red solution to room temperature and pour it into crushed ice. Slowly acidify with 2M HCl until the pH reaches exactly 2.0.

    • Self-Validation Check: A bright yellow precipitate will crash out only when the pH drops below 3, confirming the protonation of the nitronate intermediate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford the product (>85% yield).

Step 2: Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one
  • Activation: Suspend 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one (1.0 equiv) in neat POCl₃ (5.0 equiv). Add anhydrous DMF (0.1 equiv).

  • Chlorination: Heat the mixture to 70 °C for 2 hours.

    • Self-Validation Check: The initial cloudy suspension will transition into a clear, homogenous dark solution within 30 minutes, visually confirming the formation of the soluble Vilsmeier-activated intermediate.

  • Safe Quenching (Critical): Do not pour the hot POCl₃ mixture directly into water, as the exothermic hydrolysis will degrade the product back to the starting material. Instead, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Workup: Dissolve the resulting thick oil in Dichloromethane (DCM) and pour it over a mixture of crushed ice and saturated NaHCO₃. Separate the organic layer, dry over MgSO₄, and concentrate to yield the pure 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one as a pale solid (>90% yield).

References

  • [2] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules (via NIH PMC). URL:[Link]

  • [3] Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis. URL:[Link]

  • [1] Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society (via ResearchGate). URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly functionalized heterocyclic compounds often presents significant physicochemical challenges. 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a structurally complex molecule characterized by a planar aromatic core, a highly polar electron-withdrawing nitro group, and lipophilic halogen and alkyl substituents. This unique structural combination often leads to stubborn insolubility in standard laboratory solvents.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and permanently resolve solubility bottlenecks associated with this compound.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision matrix to identify the most efficient path to achieving a stable solution for your specific application.

SolubilityWorkflow Start 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (Solid) CheckSolvent Determine Target Solvent Polarity Start->CheckSolvent PolarAprotic Highly Polar Aprotic (DMSO, DMF, NMP) CheckSolvent->PolarAprotic ModeratePolar Moderately Polar (DCM, EtOAc, THF) CheckSolvent->ModeratePolar NonPolar Non-Polar (Toluene, Hexane) CheckSolvent->NonPolar DissolveDirect Direct Dissolution (Room Temp or Mild Heat) PolarAprotic->DissolveDirect CoSolvent Add 5-10% Co-solvent (e.g., DMF) or Heat ModeratePolar->CoSolvent PhaseTransfer Use Phase Transfer Catalyst or Surfactant NonPolar->PhaseTransfer Success Stable Solution Achieved DissolveDirect->Success CoSolvent->Success If kept warm Precipitation Precipitation on Cooling? CoSolvent->Precipitation If cooled PhaseTransfer->Success PhaseTransfer->Precipitation Low efficiency Adjust Adjust Concentration or Switch Solvent Precipitation->Adjust Adjust->Success

Diagnostic workflow for optimizing the solubility of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one so difficult to dissolve in standard organic solvents like ethanol or ethyl acetate? A1: The poor solubility of this compound in moderately polar and protic solvents is fundamentally driven by its exceptionally high crystal lattice energy. The planar quinolin-2(1H)-one core facilitates strong intermolecular π−π stacking. Furthermore, the 3-nitro group is highly polar and strongly electron-withdrawing, introducing intense dipole-dipole interactions within the crystal lattice[1]. For dissolution to occur, the solvation energy provided by the solvent must exceed this lattice energy. Standard solvents like ethanol or ethyl acetate lack the strong dipole moments required to disrupt these robust intermolecular forces, resulting in endothermic dissolution processes that heavily favor the solid state[2].

Q2: What are the recommended primary solvents for preparing high-concentration stock solutions? A2: For high-concentration stock solutions (e.g., >10 mg/mL) intended for biological assays or stock reagent storage, highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are strongly recommended. These solvents possess high dielectric constants and strong dipole moments that effectively solvate the polar nitro group and disrupt the π−π stacking of the quinolinone core[3][4]. DMSO, in particular, is highly efficient at solvating complex heterocyclic organic compounds due to its strong hydrogen-bond accepting capability[5].

Q3: How can I enhance solubility for synthetic reactions that strictly require less polar solvents (e.g., DCM, Toluene)? A3: If your synthetic workflow requires a less polar solvent, you must artificially lower the kinetic barrier to dissolution or modify the solvent's bulk properties:

  • Co-solvency: Add 5–10% (v/v) of a polar aprotic solvent (like DMF or DMSO) to your primary solvent (e.g., Dichloromethane). This creates a localized polar microenvironment around the solute molecules, drastically improving solubility without completely altering the bulk solvent properties.

  • Thermal Agitation: Heating the mixture increases the kinetic energy of the system, helping to overcome the lattice enthalpy[2].

  • Sonication: Ultrasonic waves create cavitation bubbles that locally generate extreme temperatures and pressures, physically breaking down crystal aggregates and accelerating the dissolution process.

Q4: My compound precipitates upon cooling. How do I prevent this during low-temperature reactions? A4: Precipitation upon cooling indicates that the solution has become supersaturated, as the thermodynamic solubility limit strictly decreases with temperature. To prevent this, you must operate below the saturation limit of your lowest intended experimental temperature. Use the Gravimetric Determination Protocol (detailed in Part 4) to establish the exact solubility limit at your target low temperature[6]. If the required concentration cannot be met, you must transition to a solvent system with a flatter solubility-temperature curve, which is often achieved by increasing the ratio of a highly polar co-solvent.

Part 3: Quantitative Data Summary

While specific empirical data for every solvent combination varies, the following table summarizes the expected solubility profile of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one based on the thermodynamic behavior of structurally analogous nitroquinolinones[4][6][7].

Solvent ClassExample SolventsPolarity IndexExpected Solubility Range (25°C)Recommended Application
Highly Polar Aprotic DMSO, DMF, NMP7.2 - 6.4High (>25 mg/mL)Stock solutions, Biological assays
Moderately Polar DCM, Ethyl Acetate3.1 - 4.4Low to Moderate (1 - 5 mg/mL)Extraction, Chromatography
Polar Protic Ethanol, Methanol5.2 - 6.6Low (<1 mg/mL)Recrystallization (Anti-solvent)
Non-Polar Toluene, Hexanes2.4 - 0.1InsolubleWashing, Trituration

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Gravimetric Determination of Thermodynamic Solubility

This protocol is a self-validating system. Because it relies entirely on mass balance (weighing the evaporated residue), it directly correlates to the dissolved solute and eliminates the need for complex HPLC calibration curves, provided the input compound is pure[6][8].

Step 1: Saturation. Add an excess amount of solid 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one to 5.0 mL of your target organic solvent in a tightly sealable glass vial. Step 2: Equilibration. Place the sealed vial in a thermostatic shaker set to your target experimental temperature (e.g., 25°C). Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached[6]. Step 3: Phase Separation. Remove the vial and immediately centrifuge the mixture at 10,000 rpm for 10 minutes to firmly pellet the undissolved solid. Step 4: Sampling. Carefully extract exactly 1.0 mL of the clear supernatant using a calibrated positive-displacement pipette (to account for volatile or viscous solvents). Step 5: Evaporation & Quantification. Dispense the 1.0 mL aliquot into a pre-weighed, dry glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas or in a vacuum centrifuge. Once dry, weigh the vial again. The difference in mass represents the exact thermodynamic solubility in mg/mL[6].

Protocol 2: Preparation of Stable High-Concentration Stock Solutions in DMSO

Use this protocol to prepare stable master stocks for downstream biological testing or synthetic aliquoting[4].

Step 1: Weighing. Accurately weigh the required mass of the compound into a sterile, amber glass vial. The amber glass protects the light-sensitive nitroquinoline core from UV degradation. Step 2: Solvent Addition. Add anhydrous, biotechnology-grade DMSO (≥99.9% purity)[5]. Water content in standard DMSO can drastically reduce the solubility of lipophilic compounds. Step 3: Dissolution. Vortex the mixture vigorously for 60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath for 5–10 minutes at room temperature. Step 4: Degassing (Critical). Purge the headspace of the vial with an inert gas (Nitrogen or Argon) before sealing. This prevents oxidative degradation during long-term storage[4]. Step 5: Storage. Seal tightly and store at -20°C. Note: DMSO freezes at 19°C. You must thaw the solution completely and vortex it before subsequent use to ensure any material that precipitated during the freezing process redissolves.

Part 5: References

  • ResearchGate. "Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers." ResearchGate. URL:[Link]

  • MDPI. "A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics." MDPI. URL: [Link]

  • The Good Scents Company. "dimethyl sulfoxide, 67-68-5." The Good Scents Company. URL: [Link]

  • ChemBK. "4-Nitroquinoline N-oxide Physico-chemical Properties." ChemBK. URL: [Link]

Sources

Technical Support Center: Purification & Recrystallization of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one . This molecule presents unique handling difficulties due to its highly activated electrophilic core and lipophilic side chain.

This guide abandons generic advice in favor of field-proven, causality-driven methodologies to ensure high-yield, high-purity recovery without compound degradation.

Part 1: Diagnostic Profiling & Causality Matrix

To purify this compound successfully, you must first understand how its structural components dictate its macroscopic behavior in the lab. The quinolin-2(1H)-one scaffold here acts less like a standard aromatic ring and more like a highly activated vinylogous acid chloride.

  • C-4 Chlorine (The Vulnerability): The electron-withdrawing 3-nitro group and the C-2 carbonyl synergistically deplete electron density at the C-4 position. This makes the C-4 chlorine an exceptional leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) (1)[1].

  • N-1 Butyl Group (The Solubilizer): Unlike NH-quinolinones that form rigid, insoluble hydrogen-bonded lattices, the N-butyl chain introduces significant lipophilic bulk. This disrupts crystal packing and increases the propensity of the crude product to "oil out" rather than precipitate as a solid (2)[2].

Table 1: Solvent Selection & Degradation Risk Matrix
Solvent SystemNucleophilicityBoiling Point (°C)SuitabilityExpected Outcome / Causality
Ethanol / Water High78 / 100Critical Failure SNAr degradation; yields 4-ethoxy byproduct via addition-elimination.
Methanol High65Critical Failure SNAr degradation; yields 4-methoxy byproduct.
EtOAc / Heptane None77 / 98Optimal High-purity crystalline solid; aprotic conditions protect C-4.
Toluene / Hexanes None110 / 68Acceptable Good yield, but requires higher temperatures to dissolve the crude.

Part 2: Field-Reported Failure Modes (FAQs)

Q1: My crude product is a viscous oil instead of a solid. How do I induce crystallization? A1: The N-butyl group increases lipophilicity, trapping residual reaction solvents (like DMF or DCM) within the matrix and causing the compound to "oil out." To break this state, you must perform a solvent-exchange trituration. Add a non-polar anti-solvent like cold heptane or pentane dropwise to a concentrated solution of your oil in a minimal amount of ethyl acetate until turbidity appears, then allow it to stand (2)[2]. The mechanical shearing of the oil in an anti-solvent forces the expulsion of trapped solvent, inducing nucleation.

Q2: Why am I seeing a byproduct with an altered mass (+alkoxy group) after recrystallization? A2: You are observing classical SNAr degradation. Because the C-4 position is highly electrophilic, heating the compound in protic, nucleophilic solvents (like ethanol or methanol) causes the solvent to attack the C-4 carbon. This forms a Meisenheimer-type intermediate, followed by the elimination of HCl, yielding a 4-alkoxy-3-nitroquinolin-2(1H)-one. You must strictly avoid alcohols and use aprotic solvent systems like EtOAc/Heptane (3)[3].

Q3: How do I separate unreacted N-unalkylated precursor from the N-butyl product? A3: If crystallization fails to remove the starting material, use silica gel chromatography. The N-butyl group significantly increases the Rf​ value in non-polar systems compared to the NH-precursor (which strongly interacts with silica via hydrogen bonding). A gradient of Ethyl Acetate in Hexanes will easily resolve them.

Part 3: Validated Recovery Protocols

Protocol A: Non-Nucleophilic Silica Gel Chromatography

Use this protocol if the crude product remains an oil after trituration attempts, indicating high impurity levels.

  • Column Preparation: Slurry silica gel (230-400 mesh) in 100% Hexanes. Pack the column firmly.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Do not use methanol to load the sample , as residual methanol on the acidic silica can trigger SNAr degradation.

  • Elution Gradient: Begin elution with 5% Ethyl Acetate in Hexanes. Gradually increase the polarity to 20% Ethyl Acetate. The lipophilic N-butyl product will elute rapidly, while the unalkylated precursor will be retained on the baseline.

  • Self-Validation: Spot fractions on a TLC plate. The target compound will be strongly UV-active (254 nm). Evaporate the pure fractions under reduced pressure at ≤40∘C to yield an amorphous solid.

Protocol B: Two-Solvent Aprotic Recrystallization (EtOAc/Heptane)

Use this protocol to achieve >99% purity from an amorphous solid or slightly impure crystalline batch.

  • Dissolution: Suspend the solid 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in a minimum volume of Ethyl Acetate. Gently heat to 60 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Heptane dropwise while swirling. Stop adding Heptane the moment the solution becomes faintly turbid (the cloud point).

  • Nucleation & Growth: Add a single drop of Ethyl Acetate to clear the turbidity, then cover the flask and allow it to cool to room temperature undisturbed. The lack of hydrogen-bond donors in this system prevents solvation of the 3-nitro group, thermodynamically forcing crystallization (3)[3].

  • Self-Validation: Filter the resulting pale-yellow crystals and wash with ice-cold Heptane. Analyze via LC-MS. The mass spectrum must reflect the intact chlorine isotope pattern ( M and M+2 in a 3:1 ratio), confirming the C-4 chlorine remains intact.

Part 4: Visualizations

PurificationWorkflow A Crude 1-Butyl-4-chloro- 3-nitroquinolin-2(1H)-one B Physical State? A->B C Viscous Oil B->C High Lipophilicity D Amorphous Solid B->D Low Solvent Trapping E Triturate with Cold Heptane C->E G Recrystallize (EtOAc/Heptane) D->G E->D Induces Nucleation F Silica Column (EtOAc/Hexanes) E->F Fails to Solidify F->G H Pure Crystalline Product G->H

Decision tree for the purification of highly lipophilic quinolinone derivatives.

DegradationPathway A Intact C-4 Chloro Compound B Protic Solvent (e.g., Ethanol, Heat) A->B Incorrect Choice E Aprotic Solvent (EtOAc/Heptane) A->E Correct Choice C Meisenheimer-type Intermediate B->C Nucleophilic Addition D 4-Ethoxy Byproduct (SNAr Degradation) C->D Elimination (-HCl) F Pure Crystalline Product Recovered E->F Safe Crystallization

Mechanistic pathway illustrating SNAr degradation at C-4 when exposed to nucleophilic solvents.

References

  • BenchChem. Addressing challenges in the purification of quinoline derivatives. Available at: 2

  • Spandidos Publications. Biological applications of imiquimod analogues: An update (Review). Available at: 1

  • ACS Publications. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Available at: 3

Sources

Technical Support Center: Crystallization Troubleshooting for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & API Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one .

Due to its unique structural dichotomy—a highly polar, rigid nitro-quinolinone core paired with a flexible, lipophilic N-butyl tail—this molecule frequently resists classical crystallization, favoring instead the formation of oils or gums. This guide synthesizes thermodynamic principles, structural causality, and field-proven methodologies to help you establish a robust, self-validating crystallization process.

Part 1: Core Troubleshooting FAQs

Q1: Why does my crude mixture consistently "oil out" upon cooling instead of forming crystals?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS) [1]. The amphiphilic nature of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one creates a broad miscibility gap in many solvent systems. When you cool the solution rapidly, the system crosses the binodal curve before it can cross the metastable limit for classical nucleation. Because integrating the flexible butyl chain into a rigid crystal lattice is kinetically hindered, the solute minimizes its free energy by separating into a solute-rich liquid phase (an oil) and a solvent-rich continuous phase. The Solution: You must alter the thermodynamic pathway. Avoid highly polar/aqueous anti-solvents (like water or methanol) which repel the butyl tail and force phase separation. Instead, use a moderately polar single solvent (e.g., Isopropanol) and implement a strict seeding protocol above the cloud point temperature to force crystal lattice assembly before LLPS can occur [2].

Q2: I successfully induced crystallization, but my purity is low and the crystals are sticky. What went wrong?

The Causality: This is a downstream consequence of transient LLPS or impurity entrapment. The synthesis of the 4-chloro-3-nitroquinolin-2-one core typically requires chlorination with phosphorus oxychloride ( POCl3​ ) [3]. If residual phosphoric acid derivatives or unreacted starting materials are present during N-alkylation and subsequent crystallization, they act as localized surfactants. These impurities partition heavily into the transient oil droplets. When these droplets eventually solidify into an amorphous or semi-crystalline mass, the impurities are permanently trapped within the matrix. The Solution: Perform a rigorous biphasic aqueous wash (using saturated NaHCO3​ ) prior to crystallization to remove all phosphorus-based hydrogen-bond donors.

Q3: How do I control the crystal habit? I am getting a mixture of needles and dense blocks.

The Causality: Nitroaromatics are highly prone to polymorphism due to the rotational freedom of the nitro group and competing halogen-bonding ( Cl⋯O ) networks. Rapid supersaturation generation favors the kinetic polymorph (often fine needles that filter poorly), while slow growth favors the thermodynamic polymorph (dense blocks). The Solution: Implement Ostwald ripening via temperature cycling. By oscillating the temperature (e.g., cooling to 10°C, heating back to 25°C, and cooling again), the smaller, kinetically favored needles will preferentially dissolve, redepositing onto the larger, thermodynamically stable block crystals.

Part 2: Process Visualizations

G N1 Crude 1-Butyl-4-chloro- 3-nitroquinolin-2(1H)-one N2 POCl3 Byproducts Present? (>0.5%) N1->N2 N3 Biphasic Wash (NaHCO3 / Brine) N2->N3 Yes N4 Dissolution in Isopropanol (75°C) N2->N4 No N3->N4 N5 Cooling Profile N4->N5 N6 Rapid Cooling (>1°C/min) N5->N6 N8 Controlled Cooling (0.1°C/min) + Seeding N5->N8 N7 Liquid-Liquid Phase Separation (Oiling Out) N6->N7 N10 Impure Amorphous Solid N7->N10 N9 Classical Nucleation & Crystal Growth N8->N9 N11 High-Purity Crystalline Product N9->N11

Fig 1: Troubleshooting decision tree for crystallization and LLPS avoidance.

LLPS S1 Supersaturated Solution (Metastable Zone) S2 Binodal Curve Boundary Crossed S1->S2 High Supersaturation S6 Seeding Above Binodal Temperature S1->S6 Controlled Strategy S3 Solute-Rich Liquid Phase (Oil Droplets) S2->S3 S4 Solvent-Rich Continuous Phase S2->S4 S5 Impurity Partitioning into Oil Phase S3->S5 S7 Direct Crystal Lattice Assembly S6->S7

Fig 2: Thermodynamic pathways of Liquid-Liquid Phase Separation vs. Seeding.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent is the most critical step in avoiding LLPS. The table below summarizes the thermodynamic behavior of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one across various solvent systems.

Solvent SystemRatio (v/v)Sol. at 75°C (mg/mL)Sol. at 5°C (mg/mL)LLPS Observed?Yield (%)Purity (HPLC Area %)
Isopropanol (IPA) N/A12015No (if seeded)85>99.5
Ethanol / Water70:30150<5Yes (Severe)60 (as gum)92.0
EtOAc / Heptane1:218020Yes (Moderate)7596.5
TolueneN/A25080No 4598.0

Data Interpretation: Highly polar anti-solvents (Water) force the lipophilic butyl tail out of solution too rapidly, causing severe oiling out. Toluene prevents LLPS but holds too much product in solution at 5°C, destroying the yield. Isopropanol provides the optimal thermodynamic balance for both high yield and purity.

Part 4: Self-Validating Crystallization Protocol

This protocol utilizes Isopropanol (IPA) and is designed as a self-validating system . At each critical juncture, the system provides immediate physical feedback. If a validation check fails, do not proceed; execute the listed corrective action.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in 85 mL of Isopropanol. Heat the jacketed reactor to 75°C under moderate agitation (250 rpm).

  • Validation Check: The solution must become completely transparent with no suspended particulates.

  • Failure Mode: If turbidity persists after 15 minutes at 75°C, insoluble inorganic salts from the alkylation step are present. Corrective Action: Perform a hot polish filtration through a 1 µm PTFE filter into a pre-heated receiving vessel.

Step 2: Cooling to the Metastable Zone

  • Action: Cool the reactor from 75°C to 55°C at a linear rate of 0.5°C/min.

  • Validation Check: The solution must remain perfectly clear at 55°C.

  • Failure Mode: If the solution becomes cloudy (milky), you have crossed the binodal curve and induced LLPS. Corrective Action: Reheat to 75°C until clear, add 5 mL of additional IPA, and cool to 58°C instead.

Step 3: Seeding

  • Action: At 55°C, add 0.1 g (1 wt%) of highly pure 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one seed crystals. Reduce agitation to 150 rpm to prevent shear-induced secondary nucleation. Hold at 55°C for 60 minutes.

  • Validation Check: The seed crystals must remain visible and suspended in the solution after 30 minutes.

  • Failure Mode: If the seeds dissolve, the solution is undersaturated. Corrective Action: Cool the mixture by an additional 2°C and re-seed.

Step 4: Controlled Desupersaturation & Growth

  • Action: Cool the slurry from 55°C to 5°C at a very slow, non-linear rate (cubic cooling profile is ideal) over 6 hours.

  • Validation Check: Extract a 1 mL sample at 30°C and observe under a polarized light microscope. You must see distinct, birefringent crystalline blocks.

  • Failure Mode: If you observe spherical, non-birefringent droplets, LLPS has occurred alongside crystallization. Corrective Action: Initiate a temperature cycle (heat back to 45°C for 1 hour, then resume cooling at a slower rate).

Step 5: Isolation

  • Action: Filter the slurry at 5°C. Wash the filter cake with 15 mL of pre-chilled (0°C) Isopropanol. Dry under vacuum at 40°C for 12 hours.

Part 5: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, American Chemical Society (2021). URL:[Link]

  • Practical Process Research and Development - A Guide for Organic Chemists (2nd Edition) Source: Neal G. Anderson, Academic Press / Elsevier (2012). URL:[Link]

  • Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones Source: Pharmaceutical Chemistry Journal, Springer Science+Business Media (2019). URL:[Link]

Optimizing reaction temperature and time for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one. This resource is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on the critical interplay of reaction temperature and time. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to enhance reproducibility and yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, and which steps are most sensitive to temperature and time?

The synthesis is typically a multi-step process starting from an appropriate aniline derivative. While several routes can be envisioned, a common strategy involves:

  • N-Alkylation: Introduction of the butyl group onto the aniline nitrogen.

  • Cyclization: Formation of the quinolinone ring system, often via a thermal cyclization method like the Gould-Jacobs reaction.[1][2]

  • Nitration: Introduction of the nitro group at the C3 position.

  • Chlorination: Conversion of the C4-hydroxyl group to a chloro group.

The Cyclization and Chlorination steps are generally the most sensitive to temperature and time. Thermal cyclizations often require high temperatures (180-250 °C) to proceed, but excessive heat or time can lead to polymerization and tar formation.[1][3] Similarly, chlorination, often performed with reagents like phosphorus oxychloride (POCl₃), requires heating to ensure complete conversion, but prolonged exposure can cause degradation of the desired product.[4][5]

Q2: Why are reaction temperature and time considered critical parameters in this synthesis?

Reaction temperature and time are intrinsically linked to reaction kinetics and thermodynamics. Many quinolone syntheses are highly sensitive to temperature; even minor deviations can favor the formation of side products or lead to decomposition.[1]

  • Temperature: Directly influences the reaction rate. Higher temperatures can overcome the activation energy for the desired reaction but may also provide sufficient energy for undesired pathways, such as the formation of isomers or polymeric byproducts.[3] Nitration reactions, in particular, can be highly exothermic, requiring careful temperature control to prevent runaway reactions and over-nitration.

  • Reaction Time: Must be sufficient for the reaction to reach completion. However, extending the reaction time, especially at elevated temperatures, significantly increases the risk of product degradation.[1] The optimal time is a balance between maximizing the conversion of starting material and minimizing the formation of impurities. Monitoring the reaction is crucial to identify this endpoint accurately.[6]

Q3: How can I effectively monitor the reaction's progress to determine the optimal time?

Real-time reaction monitoring is essential for optimization and troubleshooting. The most common and accessible method is Thin Layer Chromatography (TLC) .[6][7]

  • TLC Monitoring: By spotting aliquots of the reaction mixture alongside the starting material(s) on a TLC plate over time, you can visually track the disappearance of reactants and the appearance of the product. The reaction is typically considered complete when the starting material spot is no longer visible.

  • Advanced Monitoring: For more precise and quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be employed.[8][9][10] These methods can quantify the percentage of product, remaining starting material, and any formed impurities, providing a detailed reaction profile.

Troubleshooting Guides

This section addresses specific problems you may encounter. The logical flow for diagnosing issues is outlined in the diagram below.

G cluster_start cluster_yield Low Yield cluster_purity Poor Purity / Multiple Spots on TLC start Problem Observed ly_check_tlc Analyze reaction mixture by TLC/HPLC start->ly_check_tlc Low Yield pp_check_temp Was reaction temperature too high? start->pp_check_temp Poor Purity ly_sm_present Significant starting material remains ly_check_tlc->ly_sm_present Yes ly_sm_absent Starting material is consumed ly_check_tlc->ly_sm_absent No ly_action_increase Action: Increase temperature moderately or extend reaction time. Verify reagent purity and stoichiometry. ly_sm_present->ly_action_increase ly_action_decrease Action: Decrease temperature to minimize side reactions. Optimize reaction time by careful monitoring. ly_sm_absent->ly_action_decrease pp_yes Likely Cause: Thermal decomposition or side reactions. pp_check_temp->pp_yes Yes pp_no Likely Cause: Reaction time was too long, leading to product degradation. pp_check_temp->pp_no No pp_action_temp Action: Lower the reaction temperature. Consider a milder catalyst or solvent. pp_yes->pp_action_temp pp_action_time Action: Repeat reaction and monitor closely to stop once product formation peaks. pp_no->pp_action_time

Caption: Troubleshooting workflow for low yield and poor purity issues.

Q: My reaction yield is consistently low. How should I adjust the temperature and time?

A: A low yield can stem from either an incomplete reaction or the formation of side products.[6]

  • Check for Incomplete Conversion: First, analyze a sample of the crude reaction mixture by TLC or HPLC. If a significant amount of starting material is still present, the reaction has not gone to completion.

    • Solution: You may need to increase the reaction time or moderately increase the temperature. However, be cautious, as higher temperatures can also promote side reactions.[1] A stepwise increase (e.g., 10 °C increments) while monitoring is recommended.

  • Check for Side Products: If the starting material is consumed but the yield of the desired product is low, the likely cause is the formation of byproducts. This often appears as multiple spots on a TLC plate.

    • Solution: This suggests your reaction conditions are too harsh. Try lowering the temperature to improve selectivity. It is also possible that the reaction time is too long, causing the desired product to degrade after being formed.[1]

Q: I am observing significant tar formation, especially during the cyclization step. What is the cause and how can I prevent it?

A: Tar or the formation of a "black polymeric goo" is a common issue in high-temperature reactions like the Skraup or Gould-Jacobs syntheses.[3]

  • Primary Cause: This is almost always due to thermal decomposition or polymerization of reactants or intermediates at excessively high temperatures or after prolonged heating.[1][3] Localized overheating can also be a culprit.

  • Preventative Measures:

    • Temperature Control: Carefully control the temperature of the heating mantle or oil bath. Ensure uniform heating and vigorous stirring.

    • Gradual Heating: Start at a lower temperature and gradually increase it until the reaction initiates, as monitored by TLC.

    • Optimize Time: Do not heat the reaction longer than necessary. Once TLC indicates the consumption of the intermediate, proceed with the work-up.[1]

    • Use a High-Boiling Solvent: Solvents like Dowtherm A can help maintain a stable and uniform high temperature.

Data Summary & Recommended Starting Conditions

The optimal conditions must be determined empirically for your specific setup. However, the following table provides validated starting points based on analogous syntheses.[4][5][11]

Reaction StepReagent/SystemTemperature Range (°C)Typical TimeKey Monitoring Advice
Cyclization Polyphosphoric Acid (PPA) or High-Boiling Solvent (e.g., Dowtherm A)170 - 250 °C1 - 4 hoursMonitor disappearance of the aniline/malonate adduct by TLC. Avoid prolonged heating.
Nitration Nitric Acid in Propionic or Sulfuric Acid0 - 25 °C (initial addition), then 100 - 125 °C (heating)1 - 3 hoursControl exotherm during nitric acid addition. Monitor formation of the nitro-product.
Chlorination Phosphorus Oxychloride (POCl₃), cat. DMF100 - 115 °C (Reflux)2 - 4 hoursMonitor disappearance of the 4-hydroxyquinolinone precursor. Reaction should be anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Before starting the reaction (at t=0), spot the starting material(s) on a TLC plate.

  • Once the reaction is initiated, use a capillary tube to withdraw a small aliquot of the reaction mixture every 30-60 minutes.

  • Spot the aliquot on the TLC plate next to the starting material reference.

  • Develop the plate in the TLC chamber and visualize under UV light.

  • The reaction is complete when the spot corresponding to the starting material has disappeared and the product spot shows maximum intensity. Continued reaction time beyond this point risks product degradation.[1]

Protocol 2: Baseline Synthesis and Optimization of the Chlorination Step

This protocol outlines the conversion of 1-Butyl-3-nitroquinolin-2,4(1H,3H)-dione to the target compound, a critical, temperature-sensitive step.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Butyl-3-nitroquinolin-2,4(1H,3H)-dione (1.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen) and in a well-ventilated fume hood.[5]

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~10 eq), followed by a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).[4]

  • Heating and Monitoring: Heat the mixture to reflux (approx. 110 °C).[4] Begin monitoring the reaction by TLC after 1 hour and then every 30-60 minutes thereafter.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Isolation: Cautiously pour the residue onto crushed ice with vigorous stirring.[5] A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then dry under vacuum.[6] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Optimization:

  • To Optimize Temperature: Run parallel reactions at different temperatures (e.g., 90 °C, 100 °C, 110 °C) and monitor the rate of formation and purity of the product by TLC or HPLC.

  • To Optimize Time: Run the reaction at the determined optimal temperature (e.g., 110 °C) and take aliquots at various time points (1h, 2h, 3h, 4h, 6h). Quench and analyze each aliquot by HPLC to determine the time point that gives the best balance of conversion and purity.

References

  • Troubleshooting unexpected side products in quinolone synthesis. (2025). BenchChem.
  • Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors. (2025). BenchChem.
  • Technical Support Center: Optimizing Quinolinone Synthesis. (2025). BenchChem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). BenchChem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Rochester.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. (2025). BenchChem.
  • Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis. (2025). BenchChem.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. (2025). BenchChem.
  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). National Center for Biotechnology Information.
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025). SpringerLink.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Analytical Chemistry Laboratory of Molecular Phytopathology and Mycotoxin Research Group. (n.d.). University of Göttingen.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.

Sources

Technical Support Center: Handling & Storage of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (CAS: 133306-31-7). Due to its highly functionalized quinolinone scaffold, this compound exhibits significant instability under standard laboratory conditions. This document provides a mechanistic understanding of its degradation, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Pathology: Why Does Degradation Occur?

To prevent degradation, one must first understand the chemical causality behind it. 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is not a passive molecule; it is a highly reactive electrophile.

The instability is primarily driven by Moisture-Driven Nucleophilic Aromatic Substitution (SNAr) . The C4 position of the quinolinone ring is flanked by two strongly electron-withdrawing groups: the nitro group (-NO₂) at C3 and the carbonyl (C=O) at C2. This creates a severe electron deficiency at C4, making the carbon-chlorine bond exceptionally labile.

When exposed to ambient moisture, water acts as a nucleophile, attacking the C4 position. The chloride ion is expelled, resulting in the formation of 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one. Crucially, this reaction releases hydrochloric acid (HCl) as a byproduct. The liberated HCl protonates the quinolinone ring, further increasing the electrophilicity of C4 and triggering an auto-catalytic degradation loop [1]. Additionally, the nitro group at C3 is susceptible to photolytic reduction if exposed to UV/visible light for prolonged periods.

DegradationMechanism A 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one (Intact API) B H2O (Moisture) Nucleophilic Attack A->B Ambient Moisture C Tetrahedral Intermediate (C4-OH, C4-Cl) B->C D 1-Butyl-4-hydroxy-3-nitroquinolin-2(1H)-one (Degradant) C->D -HCl E HCl (Byproduct) Auto-catalysis C->E Release E->A Accelerates decay

Mechanism of moisture-driven SNAr hydrolysis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Troubleshooting & FAQs

Q: My stock solution in DMSO turned from pale yellow to a dark, sticky brown over the weekend. What happened? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open the vial, DMSO absorbs atmospheric water. This introduced water rapidly drives the SNAr hydrolysis of the 4-chloro group [2]. The darkening is a result of the auto-catalytic HCl buildup and subsequent polymerization/decomposition of the nitro-aromatic system. Solution: Never store this compound in DMSO. Prepare solutions fresh immediately prior to your assay.

Q: How can I analytically verify if my batch has degraded? A: Use Liquid Chromatography-Mass Spectrometry (LC-MS). Intact 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one will display a distinct 3:1 isotopic ratio in its mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl. The degraded 4-hydroxy byproduct will lack this isotopic signature and will elute significantly earlier on a reverse-phase C18 column due to increased polarity and hydrogen-bonding capacity.

Q: I accidentally left the powder on the benchtop. Can the degraded batch be rescued? A: Yes. Because the 4-hydroxy degradant is much more polar than the intact 4-chloro compound, they can be separated. You can pass the mixture through a short silica gel plug using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate), which will elute the intact compound while trapping the polar degradant.

Quantitative Stability Data

The following table summarizes the expected shelf-life of the compound under various storage conditions. These metrics assume a starting purity of >99%.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)
Optimal -20°CArgon / N₂Protected (Amber vial)> 24 months
Acceptable 4°CArgon / N₂Protected6 - 12 months
Sub-optimal Room Temp (20-25°C)Ambient AirProtected1 - 3 months
High Risk Room Temp (20-25°C)Ambient AirExposed to Light< 2 weeks
Solution (DMSO) Room TempAmbient AirExposed to Light< 24 hours

Standard Operating Procedures (SOPs)

To ensure scientific integrity, your handling procedures must be self-validating. The following protocols are designed to prevent the introduction of moisture and light, thereby neutralizing the primary vectors of degradation.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation. Aliquoting into single-use vials prevents the bulk supply from experiencing cumulative moisture exposure.

  • Equilibration: Upon receiving the compound on dry ice, place the sealed container in a desiccator at room temperature for 2 hours before opening. Opening a cold vial in ambient air instantly causes water condensation on the powder.

  • Preparation: In a glove box or under a stream of dry Argon, weigh out single-use aliquots (e.g., 1 mg or 5 mg) into pre-dried, amber glass vials.

  • Purging: Gently purge the headspace of each vial with Argon or dry Nitrogen gas for 10 seconds.

  • Sealing: Seal the vials tightly with PTFE-lined caps. PTFE is required as standard rubber septa can degrade in the presence of trace HCl.

  • Storage: Place the vials in a secondary container with indicating silica gel desiccant. Store the container at -20°C.

  • Validation Step: Run an LC-MS analysis on one aliquot at Day 0 and another at Day 30. If the Day 30 sample shows a loss of the chlorine isotope pattern, your sealing protocol is failing and allowing moisture ingress.

StorageWorkflow Start Receipt of Compound Aliquot Aliquot into single-use amber vials Start->Aliquot Argon Purge with Argon/Nitrogen gas Aliquot->Argon Desiccant Seal with PTFE caps & add desiccant Argon->Desiccant Temp Store at -20°C in the dark Desiccant->Temp Use Equilibrate to RT before opening Temp->Use Prior to assay

Optimal handling and long-term storage workflow to prevent compound degradation.

Protocol B: Anhydrous Assay Preparation

Causality: Biological assays often require DMSO, but as established, DMSO facilitates hydrolysis [3]. This protocol minimizes the time the compound spends in a vulnerable state.

  • Dry Solvent: Use only newly opened, strictly anhydrous DMSO (sealed under Argon, <0.005% water).

  • Dissolution: Remove a single-use aliquot from -20°C and equilibrate to room temperature in a desiccator. Add the anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Immediate Dilution: Immediately dilute the DMSO stock into your final aqueous assay buffer. Once the compound is highly diluted in a biological buffer (e.g., pH 7.4), the massive excess of water drives the hydrolysis, but the rate is often slow enough (hours) to complete standard enzymatic or cellular assays.

  • Validation Step: Include a time-course control in your assay. If the biological activity (e.g., IC₅₀) drops significantly between the 1-hour mark and the 4-hour mark, the compound is hydrolyzing in your assay buffer.

References

  • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry, 2018, 83(22), 14262–14268. URL: [Link][1]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: ARKIVOC, 2012 (vi) 384-397. URL: [Link][2]

  • Title: Nucleophilic Substitution and Ring Closure Reactions of 4-Chloro-3-nitro-2-quinolones Source: Journal of Heterocyclic Chemistry, 1992, 29, 225–231. URL: [Link][3]

Sources

Technical Support Center: Resolving Co-elution in 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Challenges

1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a highly functionalized, sterically hindered heterocyclic intermediate critical in pharmaceutical synthesis. Chromatographers frequently encounter severe co-elution issues when analyzing this compound alongside its positional isomers (e.g., 6-chloro or 5-nitro derivatives), des-halogenated impurities, or unalkylated precursors.

The analytical challenge stems from the molecule's competing physicochemical properties. The 1-butyl group provides a strong, dominant hydrophobic anchor that dictates retention on standard alkyl (C18) stationary phases. This overwhelming hydrophobic interaction effectively "masks" the subtle electronic and steric differences of the adjacent 4-chloro and 3-nitro groups, leading to co-elution. Resolving these critical pairs requires shifting the chromatographic retention mechanism from pure hydrophobicity to orthogonal forces, such as π−π charge transfer, dipole-dipole interactions, and shape selectivity.

Diagnostic Workflow for Co-elution

CoelutionTroubleshooting Start Co-elution Observed: 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one CheckPeak Analyze Peak Shape & Impurity Profile Start->CheckPeak Isomers Positional Isomers (e.g., 6-chloro, 5-nitro) CheckPeak->Isomers DesHalo Des-chloro / Des-nitro Synthetic Impurities CheckPeak->DesHalo Tailing Broad / Tailing Peaks (Acidic precursors) CheckPeak->Tailing ActionPFP Switch to PFP or Phenyl-Hexyl Column (Enhance π-π / Dipole) Isomers->ActionPFP DesHalo->ActionPFP ActionAcid Add 0.1% Formic Acid (Suppress ionization) Tailing->ActionAcid ActionMeOH Change Modifier to Methanol (Maximize π-π interactions) ActionPFP->ActionMeOH Success Baseline Resolution (Rs > 1.5) ActionMeOH->Success ActionAcid->Success

Caption: Diagnostic flowchart for resolving co-elution in nitroquinolinone chromatography.

Troubleshooting Guides & Expert FAQs

Q1: Why does my main peak co-elute with its positional isomers on a standard C18 column? A: On a standard C18 column, retention is driven almost entirely by dispersive (hydrophobic) interactions. Because the 1-butyl group provides a uniform hydrophobic tail, the subtle structural differences between positional isomers do not sufficiently alter the overall hydrophobicity to achieve baseline separation. Solution: Switch to an orthogonal stationary phase, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP columns offer multiple retention mechanisms—including shape selectivity, dipole-dipole interactions, and π−π interactions—which are highly sensitive to the positional orientation of electron-withdrawing groups like halogens and nitro groups [1]. Phenyl-Hexyl columns similarly exploit strong π−π interactions between the stationary phase and the electron-deficient nitroaromatic ring[2].

Q2: I switched to a PFP column, but resolution is still poor using an Acetonitrile/Water gradient. What is wrong? A: The choice of organic modifier is critical when relying on π−π interactions. Acetonitrile contains its own π electrons (within the cyano group), which compete with the analyte for the π -system of the PFP or Phenyl stationary phase, effectively suppressing the secondary retention mechanism. Solution: Replace Acetonitrile with Methanol. Methanol is a protic solvent lacking π electrons; it enhances the π−π and dipole-dipole interactions between the fluorinated stationary phase and the nitroaromatic system, significantly improving isomeric resolution [2].

Q3: I am observing a broad, tailing peak that masks my main analyte. How do I fix this? A: Broad, tailing peaks in this context are typically caused by unalkylated or hydroxylated starting materials (e.g., 4-hydroxy-3-nitroquinolin-2(1H)-one) that exist in a tautomeric equilibrium or are partially ionized at neutral pH. Secondary interactions with residual silanols on the silica support can also cause severe tailing. Solution: Buffer the mobile phase to an acidic pH (e.g., pH 2.5 - 3.0) using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). This suppresses the ionization of acidic impurities, driving them into their neutral, well-retained state, and masks residual silanols on the column, resulting in sharp, symmetrical peaks.

Q4: How does column temperature affect the separation of positional isomers of this compound? A: In reversed-phase chromatography, higher temperatures generally increase efficiency by lowering mobile phase viscosity. However, for rigid, sterically hindered molecules like 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, higher temperatures increase the conformational energy of the molecule, allowing it to overcome the rotational barrier of the bulky adjacent 3-nitro and 4-chloro groups. This dynamic rotation reduces the shape selectivity of the PFP column. Solution: Lowering the column compartment temperature to 25°C - 30°C rigidifies the analyte's conformation, maximizing the steric and shape-selective interactions with the rigid fluorinated stationary phase, thereby increasing resolution.

Experimental Protocol: Optimized UHPLC Method for Isomeric Separation

To ensure scientific integrity, the following methodology is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the thermodynamic conditions required for π−π separation are actively met before sample analysis begins.

Step 1: Column & System Preparation

  • Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size) into a UHPLC system.

  • Set the column compartment temperature strictly to 30°C to maintain analyte conformational rigidity.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol (v/v). (Do not substitute with Acetonitrile).

Step 3: Gradient Program & Parameters

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Gradient Table:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 1.0 - 7.0 min: 5% to 95% B (Linear gradient for separation of the butyl-nitroquinolinone core)

    • 7.0 - 9.0 min: 95% B (Column wash)

    • 9.0 - 11.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation (Self-Validating Step)

  • Dissolve the sample in 50:50 Water:Methanol. Causality: Matching the sample diluent to the initial mobile phase strength prevents injection solvent effects (e.g., peak fronting or splitting) which are often falsely diagnosed as co-elution.

Step 5: System Suitability Testing (SST)

  • Inject a resolution mixture containing 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one and its closest known positional isomer (e.g., the 6-chloro analog).

  • Validation Criteria: Proceed with the sequence only if the critical pair resolution ( Rs​ ) is 1.5 and the tailing factor ( Tf​ ) is 1.2.

Quantitative Data Presentation

The table below summarizes the expected chromatographic shifts when troubleshooting co-elution for this specific molecular class, demonstrating the superiority of combining fluorinated stationary phases with protic modifiers.

Table 1: Comparative Chromatographic Performance for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one and Isomers

Column ChemistryOrganic ModifierRetention Time (Main Peak)Resolution ( Rs​ ) from Closest IsomerPeak Symmetry ( As​ )Primary Retention Mechanism
C18 (Standard) Acetonitrile4.2 min0.8 (Co-elution)1.1Hydrophobic
C18 (Standard) Methanol4.8 min1.0 (Partial)1.2Hydrophobic
Phenyl-Hexyl Methanol5.5 min1.8 (Baseline)1.05Hydrophobic + π−π
PFP (Pentafluorophenyl) Acetonitrile4.5 min1.4 (Near Baseline)1.1Hydrophobic + Dipole
PFP (Pentafluorophenyl) Methanol6.1 min2.6 (Excellent) 1.0Hydrophobic + π−π
  • Dipole

References

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC | Source: Chromatography Online | URL:

  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column | Source: Agilent Technologies | URL:

Sources

Validation & Comparative

A Comparative Benchmarking Guide to Quinoline Precursors: 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one versus Classical Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone, forming the structural basis of a vast array of therapeutic agents. The strategic choice of a synthetic precursor is paramount, directly influencing the efficiency, scalability, and substitution patterns achievable in the final drug candidate. This guide provides an in-depth technical comparison of a specialized quinoline precursor, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one , against established, standard methodologies for quinoline synthesis, including the Friedländer, Skraup, Doebner-von Miller, and Conrad-Limpach reactions.

This analysis is designed to offer a clear, data-driven perspective for researchers, enabling informed decisions in the selection of the most suitable synthetic strategy for their specific research and development objectives. We will delve into the synthetic pathways, comparative yields, reaction conditions, and the underlying mechanistic principles that govern each approach.

The Strategic Advantage of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The title compound, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, represents a highly functionalized and versatile building block. Its strategic combination of substituents—a reactive chloro group at the 4-position, a nitro group at the 3-position for further functionalization, and an N-butyl group for modulating solubility and steric properties—offers significant advantages for library synthesis and lead optimization. The quinolin-2(1H)-one core is itself a privileged structure in medicinal chemistry.

The synthesis of this precursor is a multi-step process, which, while more involved than some classical one-pot methods, provides a high degree of control over the final structure. A plausible and efficient synthetic route is outlined below:

Proposed Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The synthesis can be logically divided into four key stages:

  • Formation of the 4-Hydroxyquinolin-2(1H)-one Core: This is typically achieved through the condensation of an aniline with a malonic acid derivative.

  • Nitration: Introduction of the nitro group at the 3-position.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group.

  • N-Butylation: Introduction of the butyl group on the ring nitrogen.

Aniline Aniline Step1 Step 1: Condensation & Cyclization Aniline->Step1 MalonicEster Diethyl Malonate MalonicEster->Step1 Hydroxyquinolone 4-Hydroxyquinolin-2(1H)-one Step1->Hydroxyquinolone Step2 Step 2: Nitration (HNO₃/H₂SO₄) Hydroxyquinolone->Step2 Nitroquinolone 4-Hydroxy-3-nitro- quinolin-2(1H)-one Step2->Nitroquinolone Step3 Step 3: Chlorination (POCl₃ or SOCl₂) Nitroquinolone->Step3 Chloroquinolone 4-Chloro-3-nitro- quinolin-2(1H)-one Step3->Chloroquinolone Step4 Step 4: N-Butylation (Butyl halide, PTC) Chloroquinolone->Step4 Target 1-Butyl-4-chloro-3-nitro- quinolin-2(1H)-one Step4->Target

Caption: Synthetic workflow for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Experimental Protocols: Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Step 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one

This initial step can be accomplished via a Conrad-Limpach-like reaction, where aniline is reacted with diethyl malonate.

  • Materials: Aniline, Diethyl malonate, Polyphosphoric acid (PPA) or high-boiling solvent (e.g., Dowtherm A).

  • Procedure:

    • A mixture of aniline (1.0 eq) and diethyl malonate (1.1 eq) is heated in the presence of a catalyst such as PPA or in a high-boiling solvent.

    • The reaction mixture is heated to high temperatures (typically 240-260 °C) to drive the cyclization and elimination of ethanol.[1][2]

    • Upon cooling, the reaction mixture is treated with a suitable solvent (e.g., ethanol) to precipitate the product.

    • The crude product is collected by filtration, washed, and can be recrystallized to afford 4-hydroxyquinolin-2(1H)-one.

Step 2: Synthesis of 4-Hydroxy-3-nitroquinolin-2(1H)-one

The quinolinone core is then nitrated at the electron-rich 3-position.

  • Materials: 4-Hydroxyquinolin-2(1H)-one, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • 4-Hydroxyquinolin-2(1H)-one is dissolved in concentrated sulfuric acid at low temperature (0-5 °C).

    • A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water, and dried. A yield of 71% has been reported for this nitration.[3]

Step 3: Synthesis of 4-Chloro-3-nitroquinolin-2(1H)-one

The 4-hydroxy group is converted to a more reactive 4-chloro group, a key functional handle for subsequent nucleophilic substitutions.

  • Materials: 4-Hydroxy-3-nitroquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Procedure:

    • A mixture of 4-hydroxy-3-nitroquinolin-2(1H)-one and an excess of phosphorus oxychloride is heated to reflux.[4]

    • The reaction is maintained at reflux for several hours until completion (monitored by TLC).

    • Excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

    • The precipitated solid is filtered, washed with water, and dried to yield 4-chloro-3-nitroquinolin-2(1H)-one.

Step 4: Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

The final N-butylation can be efficiently achieved using phase-transfer catalysis.

  • Materials: 4-Chloro-3-nitroquinolin-2(1H)-one, 1-Bromobutane, Potassium carbonate, Tetrabutylammonium bromide (TBAB).

  • Procedure:

    • A mixture of 4-chloro-3-nitroquinolin-2(1H)-one, potassium carbonate, and a catalytic amount of TBAB in a suitable solvent (e.g., acetonitrile) is prepared.

    • 1-Bromobutane (1.1-1.5 eq) is added, and the mixture is heated to reflux.[5][6]

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

    • The crude product is then purified by column chromatography or recrystallization to afford the target compound, 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Benchmarking Against Standard Quinoline Precursors

The multi-step synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one offers high control but can be more labor-intensive compared to classical one-pot syntheses. Below is a comparative analysis of this precursor with the Friedländer, Skraup, Doebner-von Miller, and Conrad-Limpach reactions.

The Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[7][8]

AminoKetone 2-Aminoaryl Ketone Reaction Friedländer Condensation AminoKetone->Reaction MethyleneCompound α-Methylene Compound MethyleneCompound->Reaction Quinoline Substituted Quinoline Reaction->Quinoline

Caption: The Friedländer Synthesis.

  • Advantages: Generally good yields, milder conditions compared to Skraup, and a high degree of versatility in substitution patterns. Modern variations include microwave-assisted and catalyst-free methods.[3][9][10]

  • Limitations: The primary drawback is the often limited availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials.[9]

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][11][12]

Aniline Aniline Reaction Skraup Synthesis Aniline->Reaction Glycerol Glycerol Glycerol->Reaction Reagents H₂SO₄, Oxidizing Agent Reagents->Reaction Quinoline Quinoline Reaction->Quinoline

Caption: The Skraup Synthesis.

  • Advantages: Uses simple and readily available starting materials.[11]

  • Limitations: The reaction is notoriously exothermic and can be violent, requiring careful control.[11][13] Yields can be low, especially with substituted anilines, and the harsh acidic conditions limit the functional group tolerance.[14][15]

The Doebner-von Miller Reaction

This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[16][17][18]

Aniline Aniline Reaction Doebner-von Miller Reaction Aniline->Reaction UnsaturatedCarbonyl α,β-Unsaturated Aldehyde/Ketone UnsaturatedCarbonyl->Reaction Quinoline Substituted Quinoline Reaction->Quinoline Aniline Aniline Reaction Conrad-Limpach Synthesis Aniline->Reaction Ketoester β-Ketoester Ketoester->Reaction Hydroxyquinoline 4-Hydroxyquinoline Reaction->Hydroxyquinoline

Caption: The Conrad-Limpach Synthesis.

  • Advantages: Provides a direct route to the valuable 4-hydroxyquinoline scaffold.

  • Limitations: Requires high temperatures for the cyclization step, and the use of anilines with strong electron-withdrawing groups can lead to lower yields. [19]

Comparative Performance Data

The following table summarizes the typical performance of these synthetic methods. It is important to note that yields are highly dependent on the specific substrates and reaction conditions used.

Method Typical Substrates Reaction Conditions Typical Yields Key Advantages Key Limitations
Synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one Aniline, Diethyl malonate, Nitrating/Chlorinating agents, Butyl halideMulti-step, varied conditionsGood to excellent (per step)High control over substitution, versatile productMulti-step, more labor-intensive
Friedländer Synthesis 2-Aminoaryl ketones/aldehydes, α-Methylene compoundsAcid or base catalysis, often moderate temperatures60-95% [3]High versatility, good yieldsLimited availability of starting materials [9]
Skraup Synthesis Anilines, GlycerolStrong acid (H₂SO₄), oxidizing agent, high temperatures10-91% [11][15]Simple, inexpensive starting materialsHarsh, exothermic conditions, low yields with some substrates [11]
Doebner-von Miller Synthesis Anilines, α,β-Unsaturated carbonylsAcid catalysis, elevated temperatures20-70% [17][20]More versatile than SkraupPotential for side reactions, low yields with some anilines [20]
Conrad-Limpach Synthesis Anilines, β-KetoestersHigh temperatures (up to 250 °C) for cyclization40-95% [1]Direct route to 4-hydroxyquinolinesHigh temperatures required, lower yields with electron-deficient anilines [19]

Spectroscopic Characterization

The characterization of quinoline derivatives relies heavily on spectroscopic methods such as NMR and IR spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: Provide detailed information about the substitution pattern on the quinoline ring. Aromatic protons typically appear in the δ 7.0-9.0 ppm range in ¹H NMR, while the carbonyl carbon of a quinolin-2(1H)-one is typically observed around δ 160-165 ppm in ¹³C NMR. [1][4][21][22]* FTIR Spectroscopy: Is instrumental in identifying key functional groups. The C=O stretch of the quinolinone lactam is typically a strong band in the 1650-1690 cm⁻¹ region. The N-H stretch of an unsubstituted quinolinone appears as a broad band around 3200-3400 cm⁻¹. Nitro groups show characteristic strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. [21][23][24][25]

Conclusion and Outlook

The choice of a synthetic route to quinoline derivatives is a strategic decision that balances factors such as the desired substitution pattern, availability of starting materials, scalability, and safety.

  • 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one stands out as a highly valuable, albeit synthetically more demanding, precursor for drug discovery programs that require a high degree of functionalization and diversification. The multi-step synthesis allows for precise control over the final molecular architecture.

  • Classical methods like the Friedländer and Conrad-Limpach syntheses remain highly relevant, offering efficient routes to specific quinoline scaffolds, especially with the advent of modern improvements like microwave-assisted synthesis. [14]

  • The Skraup and Doebner-von Miller reactions, while historically significant, are often limited by their harsh conditions and lower yields for complex molecules. However, for the synthesis of simpler quinoline cores from basic feedstocks, they can still be viable options.

Ultimately, a thorough understanding of the strengths and weaknesses of each method, as presented in this guide, will empower researchers to select the optimal path for the efficient and effective synthesis of novel quinoline-based compounds with therapeutic potential.

References

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (n.d.). PMC. [Link]

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  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025). MDPI. [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). ResearchGate. [Link]

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  • Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2 ... (n.d.). PMC. [Link]

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  • Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations a. (n.d.). ResearchGate. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). MDPI. [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

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  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). ijcrt.org. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). SAPUB. [Link]

  • N-Methylation of amides, lactams, and ureas. (n.d.). The Journal of Organic Chemistry. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

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  • A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). (n.d.). RSC Publishing. [Link]

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Validating computational binding models for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Computational Binding Models for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of computational models designed to predict the binding of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one to its biological targets. As a senior application scientist, the following content is structured to not only present methodologies but also to instill a deep understanding of the underlying principles and the importance of rigorous validation in drug discovery.

Introduction: The Quinolinone Scaffold and the Need for Predictive Models

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and potential anticancer properties[1][2]. 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to this class. While its specific biological targets and mechanism of action are not yet fully elucidated, related compounds have shown inhibitory activity against various enzymes, including kinases[3][4][5].

Computational binding models are indispensable tools in modern drug discovery[6][7][8]. They allow for the rapid screening of large compound libraries, prioritization of candidates for synthesis and experimental testing, and the rational design of more potent and selective inhibitors. However, the predictive power of any computational model is only as good as its validation. This guide will compare and contrast various computational and experimental techniques for the robust validation of binding models for 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

Section 1: Computational Methodologies for Binding Prediction

The choice of computational methodology is critical and depends on the available resources, the desired accuracy, and the stage of the drug discovery project. Here, we compare three widely used approaches.

Molecular Docking

Molecular docking is a foundational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[6][7][8]. It is particularly useful for virtual screening of large compound libraries.

  • Causality of Experimental Choice: Molecular docking is often the first-line computational approach due to its speed and ability to screen millions of compounds. For a novel compound like 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, where the target may not be known, inverse docking (docking against a panel of potential targets) can be employed to generate initial hypotheses.

  • Self-Validating System: The reliability of a docking protocol should be assessed by its ability to reproduce the binding pose of a known co-crystallized ligand (re-docking) and to distinguish known binders from non-binders in a seeded dataset (enrichment studies)[9].

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and detailed view of the protein-ligand interaction by simulating the movement of atoms over time[10][11][12][13].

  • Causality of Experimental Choice: Following initial hit identification from docking, MD simulations are employed to assess the stability of the predicted binding pose and to refine the understanding of the binding interactions. This is crucial for lead optimization.

  • Self-Validating System: The quality of an MD simulation is validated by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to ensure the system has reached equilibrium. Furthermore, the simulation should be consistent with available experimental data, such as NMR-derived distance restraints[14].

Free Energy Perturbation (FEP)

FEP is a rigorous computational method that calculates the relative binding free energies of a series of congeneric ligands with high accuracy[15][16][17][18][19].

  • Causality of Experimental Choice: FEP is employed during the lead optimization phase when precise predictions of the impact of small chemical modifications on binding affinity are required. Its high computational cost makes it unsuitable for large-scale virtual screening.

  • Self-Validating System: FEP calculations are validated by benchmarking against a set of known ligands with experimentally determined binding affinities. A successful FEP protocol should accurately reproduce the experimental ranking and relative affinities of these benchmark compounds[19].

Comparison of Computational Methods
FeatureMolecular DockingMolecular Dynamics (MD)Free Energy Perturbation (FEP)
Primary Use Virtual Screening, Pose PredictionBinding Stability, Interaction RefinementRelative Binding Affinity Prediction
Computational Cost LowHighVery High
Accuracy ModerateHigh (for stability)Very High (for relative affinities)
Throughput HighLowVery Low

Section 2: Experimental Validation of Binding Interactions

Experimental validation is the cornerstone of computational model validation. The following techniques provide quantitative data on binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time[20][21][22][23][24]. It provides kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n)[25][26][27][28][29].

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner[30][31][32][33][34]. It is well-suited for high-throughput screening and determining binding affinities.

Comparison of Experimental Validation Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Change in refractive indexHeat change upon bindingChange in rotational motion
Labeling Required No (for analyte)NoYes (for one binding partner)
Information Provided Kinetics (ka, kd), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (Ka), Stoichiometry (n)Affinity (KD)
Throughput MediumLowHigh
Sample Consumption LowHighLow

Section 3: Integrated Workflow for Model Validation

A robust validation strategy integrates computational predictions with experimental data in a cyclical manner.

Caption: Integrated workflow for computational model validation.

Section 4: Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol
  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte dilutions over the sensor surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation: Dialyze the purified target protein and dissolve 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in the same buffer to minimize buffer mismatch effects.

  • Instrument Setup: Load the protein into the sample cell and the compound into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Fluorescence Polarization (FP) Protocol
  • Fluorescent Ligand Preparation: Synthesize or purchase a fluorescently labeled version of a known binder to the target protein.

  • Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent ligand.

  • Competition Binding: Add increasing concentrations of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the change in polarization as a function of the competitor concentration and fit the data to determine the IC50, which can be converted to a Ki value.

Section 5: Data Presentation and Interpretation

The following table presents hypothetical data to illustrate how the results from different computational and experimental methods can be compared.

MethodPredicted/Measured ValueUnit
Molecular Docking -8.5kcal/mol (Docking Score)
MD Simulations Stable binding pose over 100 ns-
FEP (relative to a known binder) -1.2kcal/mol (ΔΔG)
SPR 500nM (KD)
ITC 650nM (KD)
FP 700nM (Ki)

In this hypothetical example, the computational methods consistently predict favorable binding, and the experimental techniques provide quantitative affinity values in a similar nanomolar range, thus validating the computational model.

Conclusion

The validation of computational binding models is a multi-faceted process that requires a synergistic approach, combining various computational and experimental techniques. For a novel compound like 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, this rigorous validation is not just a quality control step but an integral part of the discovery process that builds confidence in the model's predictive power and guides the subsequent stages of drug development.

References

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A Comparative Structural Guide to N-Alkyl-3-nitroquinolin-2(1H)-ones for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-alkylated 3-nitroquinolin-2(1H)-ones represent a pivotal class of heterocyclic compounds, drawing significant interest from the medicinal chemistry community for their potential as scaffolds in novel therapeutic agents. The strategic introduction of a nitro group at the C3 position and the variation of alkyl substituents at the N1 position can profoundly modulate the molecule's stereoelectronic properties, crystal packing, and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide presents a comparative structural analysis of N-alkylated 3-nitroquinolin-2(1H)-ones, focusing on the influence of N-methyl, N-ethyl, and N-propyl groups. We synthesize available crystallographic and spectroscopic data, supplemented by insights from closely related analogs, to provide a comprehensive framework for researchers in drug design and development. Detailed experimental protocols for synthesis and characterization are provided to ensure reproducibility and facilitate further investigation into this promising compound class.

Introduction: The Significance of the Quinolin-2-one Core

The quinolin-2(1H)-one (carbostyril) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. The ability to functionalize this bicyclic system at various positions allows for the fine-tuning of its pharmacological properties. N-alkylation is a common strategy to enhance properties like solubility, cell permeability, and metabolic stability.

The introduction of a strongly electron-withdrawing nitro group (NO₂) at the C3-position is of particular interest. This modification drastically alters the electronic landscape of the pyridone ring, potentially influencing non-covalent interactions with biological targets and opening avenues for further chemical transformations[1]. Understanding how the interplay between the N-alkyl substituent and the C3-nitro group dictates the molecule's three-dimensional structure is crucial for rational drug design.

This guide provides a foundational comparative analysis of key structural features across a homologous series of N-alkylated 3-nitroquinolin-2(1H)-ones.

Synthetic Strategies: A Two-Step Approach

The synthesis of N-alkylated 3-nitroquinolin-2(1H)-ones is typically achieved through a reliable two-step sequence: (1) N-alkylation of the parent quinolin-2(1H)-one, followed by (2) regioselective nitration.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitration A Quinolin-2(1H)-one B Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->B Reactants C N-Alkyl-quinolin-2(1H)-one B->C Product D N-Alkyl-quinolin-2(1H)-one F N-Alkyl-3-nitroquinolin-2(1H)-one C->F Intermediate E Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E Reactant E->F Final Product

Figure 1: General synthetic workflow for N-alkylated 3-nitroquinolin-2(1H)-ones.

Causality Behind Experimental Choices:

  • N-Alkylation: The use of a polar aprotic solvent like DMF (N,N-Dimethylformamide) is crucial as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), thereby increasing the nucleophilicity of the quinolinone nitrogen. Alkyl halides (iodides, bromides) are chosen as the alkyl source due to their good leaving group properties. Alkylation of the quinolinone can potentially yield both N- and O-alkylated products, but N-alkylation is generally the major product under these conditions for this scaffold[2].

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating nature of the N-alkyl group and the activating effect of the lactam ring direct the nitration preferentially to the electron-rich C3 position of the pyridone ring[1].

Comparative Structural Analysis

Insights from X-Ray Crystallography

The crystal structure of 1-ethyl-3-nitroquinolin-4(1H)-one reveals a molecule that is largely planar[3][4]. This planarity is a key feature, arising from the sp² hybridization of the atoms in the bicyclic core. The primary deviation from this plane is typically the terminal methyl group of the N-alkyl chain.

Key Structural Observations (from 1-Ethyl-3-nitroquinolin-4(1H)-one):

  • Planarity: The quinolinone ring system is essentially planar, with a very small root-mean-square deviation (r.m.s.d.) of 0.033 Å[3][4]. This extended planarity facilitates π-π stacking interactions in the crystal lattice.

  • N-Ethyl Group Conformation: The ethyl group is oriented out of the main molecular plane. The C-N-C-C torsion angle is reported to be -96.4(2)°, indicating a staggered conformation to minimize steric strain[3][4].

  • Intermolecular Interactions: The crystal packing is stabilized by a network of C-H···O hydrogen bonds, forming ribbon-like structures[3][4]. The oxygen atoms of the nitro group and the carbonyl group are the primary hydrogen bond acceptors.

Table 1: Representative Crystallographic Data for an N-Alkylated Nitroquinolinone Isomer Data extracted from the study of 1-Ethyl-3-nitroquinolin-4(1H)-one.[3][4]

ParameterValueSignificance
Crystal SystemOrthorhombicDefines the basic symmetry of the unit cell.
Space GroupP2₁2₁2₁Describes the symmetry operations within the unit cell.
a (Å)5.1565 (6)Unit cell dimension.
b (Å)12.4881 (9)Unit cell dimension.
c (Å)15.1083 (12)Unit cell dimension.
Volume (ų)972.90 (15)Volume of the unit cell.
Key Torsion AngleC(10)-C(9)-N(1)-C(2) = -96.4(2)°Defines the orientation of the ethyl group relative to the ring.
Predicted Structural Effects of N-Alkyl Chain Variation

Based on fundamental steric and electronic principles, we can predict how changing the N-alkyl substituent from methyl to ethyl to propyl would influence the molecular and crystal structure.

G cluster_0 Structural Parameter cluster_1 Influence of Increasing N-Alkyl Chain Length (Methyl → Ethyl → Propyl) Param1 Molecular Planarity Effect1 Core ring system remains planar. Increased steric bulk may cause minor buckling. Param1->Effect1 Steric Hindrance Param2 Intermolecular Packing Effect2 Disruption of efficient π-π stacking. Potential for weaker, less dense crystal packing. Param2->Effect2 Packing Disruption Param3 Alkyl Group Conformation Effect3 Greater conformational flexibility. Longer chains may fold back towards the ring. Param3->Effect3 Increased Degrees of Freedom

Figure 2: Predicted influence of N-alkyl chain length on structural parameters.

  • N-Methyl: The small size of the methyl group would impart minimal steric hindrance. This would likely result in the most planar conformation of the series and allow for very efficient crystal packing through strong π-π stacking and C-H···O hydrogen bonds.

  • N-Ethyl: As observed in the isomer structure, the ethyl group introduces a non-planar component. This slightly increases the steric profile, which may begin to disrupt the perfectly parallel stacking seen in simpler systems.

  • N-Propyl: The longer, more flexible propyl chain would further increase the steric bulk around the nitrogen atom. This is expected to have a more significant impact on crystal packing, potentially leading to less dense and more complex packing arrangements. The increased conformational freedom of the propyl chain could allow for varied intermolecular interactions.

Comparative Spectroscopic Analysis

Spectroscopic data provides electronic and vibrational information that complements the geometric data from crystallography. While a complete, directly comparable dataset is elusive, we can synthesize typical values and trends.

Table 2: Predicted and Observed Spectroscopic Data for N-Alkyl-3-nitroquinolin-2(1H)-ones

N-Alkyl Group¹H NMR (δ, ppm) - H4 Proton¹³C NMR (δ, ppm) - C=O CarbonIR (cm⁻¹) - C=O StretchIR (cm⁻¹) - NO₂ Asymm. Stretch
Methyl ~8.8 - 9.0~160 - 162~1660 - 1675~1520 - 1540
Ethyl ~8.8 - 9.0~160 - 162~1660 - 1675~1520 - 1540
Propyl ~8.8 - 9.0~160 - 162~1660 - 1675~1520 - 1540

Analysis of Spectroscopic Trends:

  • ¹H NMR: The most significant diagnostic signal is the proton at the C4 position, which is adjacent to the nitro group. Due to the strong deshielding effect of the nitro group and the anisotropic effect of the carbonyl group, this proton appears far downfield, typically as a sharp singlet. The chemical shift of this H4 proton is not expected to change significantly with the length of the N-alkyl chain, as the electronic environment is dominated by the adjacent functionalities. More noticeable changes would be seen in the signals for the alkyl protons themselves (e.g., the appearance of a quartet and triplet for an ethyl group).

  • ¹³C NMR: The carbonyl carbon (C2) resonance is a key indicator. Its chemical shift around 160-162 ppm is characteristic of a lactam carbonyl. Similar to the H4 proton, this value is not expected to be highly sensitive to the nature of the N1-alkyl substituent.

  • IR Spectroscopy: The two most informative peaks are the carbonyl (C=O) stretch and the asymmetric nitro (NO₂) stretch.

    • The C=O stretch appears as a strong band around 1660-1675 cm⁻¹. Its position is indicative of the lactam ring system.

    • The NO₂ group gives rise to two characteristic strong absorptions: an asymmetric stretch (around 1520-1540 cm⁻¹) and a symmetric stretch (around 1340-1360 cm⁻¹)[5]. The presence of these two intense bands is a powerful confirmation of the molecule's identity. The vibrational frequencies of these core functional groups are largely independent of the N-alkyl chain length.

Detailed Experimental Protocols

The following protocols are generalized from established methods in the literature and provide a self-validating framework for the synthesis and characterization of this compound class.

Protocol 1: General Procedure for N-Alkylation of Quinolin-2(1H)-one
  • Reagent Setup: To a solution of quinolin-2(1H)-one (1.0 eq.) in anhydrous DMF (approx. 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylating Agent Addition: Add the corresponding alkyl halide (e.g., iodomethane, iodoethane, or 1-iodopropane, 1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkyl-quinolin-2(1H)-one.

Protocol 2: General Procedure for Nitration
  • Acid Mixture Preparation: In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid (H₂SO₄, 5.0 eq.) to fuming nitric acid (HNO₃, d=1.5, 5.0 eq.) with careful stirring.

  • Substrate Addition: To this cold nitrating mixture, add the N-alkyl-quinolin-2(1H)-one (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-alkyl-3-nitroquinolin-2(1H)-one.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Obtain high-quality single crystals by slow evaporation of a saturated solution of the purified compound from a suitable solvent (e.g., chloroform, ethyl acetate, or ethanol)[3].

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source. Collect diffraction data at a controlled temperature (e.g., 193 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data using standard software packages. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonds and π-π stacking.

Conclusion

The structural analysis of N-alkylated 3-nitroquinolin-2(1H)-ones reveals a class of molecules characterized by a highly planar heterocyclic core. The length and nature of the N-alkyl substituent primarily influence the supramolecular assembly through steric effects, which can modulate crystal packing efficiency. While the core spectroscopic features (¹H NMR of the quinolinone ring, C=O and NO₂ IR stretches) are relatively insensitive to the alkyl chain length, these substituents offer a critical handle for tuning physicochemical properties such as solubility and lipophilicity. The synthetic protocols provided herein are robust and adaptable for creating a library of analogs for further structure-activity relationship (SAR) studies. This guide provides the foundational structural knowledge necessary for researchers to rationally design and develop novel quinolin-2-one-based therapeutics.

References

  • [Publication on Quinolinone Synthesis].
  • [Publication on Quinolinone Biological Activity].
  • [Publication on Heterocyclic Chemistry].
  • [Publication on Drug Design].
  • [Publication on Crystallography].
  • [Publication on Spectroscopy].
  • Nishiwaki, N. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. 2010. [Link]

  • Chen, C., et al. Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. 2015. [Link]

  • Limbach, D., et al. 1-Ethyl-3-nitroquinolin-4(1H)-one. IUCrData. 2016. [Link]

  • Limbach, D., et al. (PDF) 1-Ethyl-3-nitroquinolin-4(1H)-one. ResearchGate. 2016. [Link]

  • Smith, B. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. 2016. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling & Deactivation of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly functionalized, reactive heterocycles into their workflows. When handling a specialized intermediate like 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one, standard laboratory safety assumptions are dangerously insufficient. This compound is not a passive powder; it is an aggressive electrophile designed for rapid reactivity.

To ensure your safety and the absolute integrity of your synthetic workflows, I have designed this guide not just to list rules, but to explain the causality behind them. Every protocol detailed below is built as a self-validating system , ensuring that safety and accuracy are proven at every step, rather than merely assumed.

Mechanistic Hazard Profiling: The "Why" Behind the Danger

Understanding the molecular behavior of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is the first step in mitigating its risks:

  • Hyper-Reactivity (SNAr): The electron-withdrawing 3-nitro group strongly activates the 4-chloro position toward nucleophilic aromatic substitution (SNAr). Biologically, this means the compound will rapidly cross-link with nucleophilic cysteine and lysine residues in your skin and respiratory tract, causing severe chemical burns and permanent sensitization[1].

  • Enhanced Transdermal Penetration: The addition of the 1-butyl substitution significantly increases the molecule's lipophilicity (predicted XLogP > 2.6)[1]. This allows the toxic payload to permeate standard nitrile gloves at an accelerated rate compared to non-alkylated quinolones.

  • Acute Toxicity: Like many nitroaromatics and chloroquinolines, it presents acute oral toxicity (H302), severe eye irritation (H319), and acts as a severe respiratory irritant (H335).

Quantitative PPE Matrix

Because of the enhanced transdermal penetration risk posed by the lipophilic butyl group, standard 4-mil laboratory gloves will fail rapidly upon contact with solvated material. The following table summarizes the required Personal Protective Equipment (PPE) and the quantitative justification for each choice.

PPE ComponentMaterial / SpecificationQuantitative MetricCausality & Justification
Primary Gloves Butyl Rubber or Laminated (e.g., Silver Shield)> 480 min breakthrough timeButyl rubber resists lipophilic penetration. Required for handling solvated compound to prevent transdermal delivery.
Secondary Gloves Heavy-duty Nitrile (Outer layer)8-mil thicknessProvides mechanical tear resistance over the chemically resistant, but physically fragile, inner layer.
Eye Protection Indirect Vented Splash GogglesANSI Z87.1+ certifiedPrevents vapor intrusion. The compound causes severe, potentially irreversible eye irritation.
Respirator N95 or P100 Particulate Respirator99.97% filtration efficiencyPrevents inhalation of airborne dust. Essential during gravimetric transfer to avoid respiratory tract burns.
Lab Coat Flame-Resistant (FR) with knit cuffs100% Cotton / NomexPrevents electrostatic discharge which could ignite fine nitroaromatic dust clouds.

Operational Workflow: Self-Validating Gravimetric Transfer

We do not rely on visual estimation or open-air transfers. This workflow uses a dual-containment and tare-verification system to ensure zero material is lost to the environment.

Step 1: Environmental Preparation

  • Action: Purge the analytical balance inside a certified Class II Type B2 biological safety cabinet or a dedicated powder-weighing enclosure.

  • Causality: High-velocity drafts in standard fume hoods cause micro-dispersion of toxic dust. A dedicated powder hood maintains containment without the turbulence that aerosolizes the compound.

Step 2: Dual-Vessel Tare (Self-Validation)

  • Action: Place a sealed, inert reaction vial (Vial A) into a secondary containment beaker (Beaker B). Tare the combined system on the balance.

  • Action: Transfer the required mass of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one into Vial A. Seal Vial A immediately.

  • Validation: Re-weigh the combined system (Vial A + Beaker B). The mass increase must exactly match the intended reagent mass. If the mass of the secondary beaker alone has increased, a micro-spill has occurred, triggering immediate localized decontamination.

Step 3: Closed-System Solvation

  • Action: Inject the reaction solvent (e.g., anhydrous DMF or THF) directly through the septum of Vial A using a syringe.

  • Causality: Solvating the compound inside a closed system prevents the aerosolization of the highly irritating dust, neutralizing the primary inhalation hazard before the reaction even begins[2].

Visualization: Workflow and Deactivation Pathway

The following diagram illustrates the logical progression of handling this reactive intermediate, emphasizing the critical, self-validating steps required before waste generation.

G Storage Storage (-20°C, Ar) Weigh Dual-Vessel Weighing (Mass Validation) Storage->Weigh Cold Transfer Weigh->Weigh Tare Check React Closed-System Reaction (Septum Transfer) Weigh->React Solvation Quench Chemical Quenching (Ethanolamine / NaOH) React->Quench Post-Reaction Waste Halogenated Waste (Segregated) Quench->Waste Safe Disposal

Self-validating operational workflow for handling and deactivating reactive nitroquinolones.

Decontamination and Disposal Plan

Never dispose of unreacted 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one directly into organic waste carboys. The active 4-chloro group will continue to react with other waste components, potentially generating heat, pressure, or novel toxic byproducts. We must deliberately "disarm" the molecule.

Step-by-Step Quenching Protocol:

  • Preparation of Quench Solution: Prepare a 1.0 M solution of ethanolamine in ethanol.

    • Causality: Ethanolamine is a strong, inexpensive primary amine. It will rapidly undergo SNAr with the 4-chloro position, displacing the chloride ion and forming a stable, non-reactive 4-(2-hydroxyethylamino) derivative.

  • Addition: Slowly add the quench solution to the reaction vessel or contaminated glassware at room temperature. Use a 5-fold molar excess of ethanolamine relative to the suspected residual quinolone.

  • Validation (Self-Validating Step): Monitor the quench solution via TLC (Thin-Layer Chromatography) or LC-MS. The complete disappearance of the starting material spot/peak confirms total deactivation. Do not proceed to disposal until this is chemically verified.

  • Disposal: Once verified, neutralize the basic solution with dilute HCl to pH 7, and transfer the mixture to a properly labeled halogenated organic waste container[2].

Emergency Response Protocols

  • Skin Contact: Immediately remove contaminated clothing. Do not use laboratory solvents (like acetone or ethanol) to wash the skin, as this will drastically increase the transdermal absorption of the lipophilic butyl group. Wash aggressively with copious amounts of soap and water for a minimum of 15 minutes[2]. Seek immediate medical attention.

  • Spill Protocol: Do not sweep. Cover the solid spill with damp sand or a commercial absorbent pad to prevent dust generation. Carefully scoop the matrix into a sealable container and treat it with the ethanolamine quench solution described above before final disposal.

References

  • Title: PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

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